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(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Documentation Hub

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  • Product: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
  • CAS: 346704-23-2

Core Science & Biosynthesis

Foundational

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine IUPAC name and structure

[1][2] Executive Summary Identity & Significance: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine intermediate featuring two distinct pharmacophores: the electron-rich 1,3-benzodioxole (piperonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Identity & Significance: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine intermediate featuring two distinct pharmacophores: the electron-rich 1,3-benzodioxole (piperonyl) ring and the lipophilic 4-methylbenzyl (p-xylyl) group.[1] In medicinal chemistry, this scaffold serves as a critical "linker" molecule.[1] Its structural motifs are ubiquitous in bioactive compounds, ranging from chemokine receptor antagonists (e.g., CCR1/CCR5 inhibitors) to monoamine oxidase (MAO) inhibitors.[1]

Core Utility:

  • Privileged Scaffold: The benzodioxole ring is a bioisostere for the indole ring and catechol, often improving metabolic stability while maintaining hydrogen bond acceptor capability.[1]

  • Synthetic Versatility: Acts as a nucleophilic building block for urea formation, amide coupling, or sulfonylation in combinatorial library synthesis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Structure[1][3][7]
  • IUPAC Name: N-[(1,3-Benzodioxol-5-yl)methyl]-1-(4-methylphenyl)methanamine[1]

  • Common Names: N-(4-Methylbenzyl)piperonylamine; 3,4-Methylenedioxy-N-(4-methylbenzyl)benzylamine.[1]

  • Molecular Formula: C₁₆H₁₇NO₂[2][3]

Structural Visualization

The molecule consists of a secondary amine center flanked by two benzylic systems.[1] The benzodioxole moiety confers rigidity and polarity, while the tolyl group provides bulk and lipophilicity.[1]

Structure Fig 1. Pharmacophore Connectivity of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Benzodioxole 1,3-Benzodioxole Ring (H-Bond Acceptor) Linker1 Methylene Bridge (-CH2-) Benzodioxole->Linker1 Amine Secondary Amine (-NH-) (Protonatable Center) Linker1->Amine Linker2 Methylene Bridge (-CH2-) Amine->Linker2 Tolyl 4-Methylphenyl Group (Lipophilic Domain) Linker2->Tolyl

Physicochemical Properties (Calculated)
PropertyValueContext
Molecular Weight 255.31 g/mol Fragment-like, suitable for lead optimization.[1]
LogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; likely CNS penetrant.[1]
pKa (Base) ~9.2 - 9.5Protonated at physiological pH (7.4).[1]
H-Bond Donors 1 (NH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 3 (2 Oxygens + 1 Nitrogen)Benzodioxole oxygens participate in weak H-bonding.[1]

Synthetic Methodology: Reductive Amination

The most robust route to this secondary amine is the Reductive Amination of Piperonal (3,4-methylenedioxybenzaldehyde) with 4-Methylbenzylamine.[1] This method avoids the over-alkylation issues common with direct alkylation using halides.[1]

Reaction Scheme

Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Synthesis Fig 2. Reductive Amination Pathway using STAB Piperonal Piperonal (Aldehyde) Imine Imine Intermediate (Transient) Piperonal->Imine Dehydration (-H2O) Amine 4-Methylbenzylamine (Amine) Amine->Imine Product Target Secondary Amine Imine->Product Selective Reduction STAB NaBH(OAc)3 AcOH STAB->Imine Reduction

Detailed Protocol

Objective: Synthesis of 5.0 g of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve Piperonal (1.0 equiv, 19.6 mmol, 2.94 g) in anhydrous DCM (60 mL).

    • Add 4-Methylbenzylamine (1.05 equiv, 20.6 mmol, 2.50 g).

    • Note: Stir at Room Temperature (RT) for 30–60 minutes. The solution may become slightly warm as the imine forms.[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 27.4 mmol, 5.8 g) in three portions over 15 minutes.

    • Add Acetic Acid (catalytic, 1-2 drops) to catalyze the imine reduction if the reaction is sluggish.[1]

    • Stir under nitrogen atmosphere at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (Self-Validating Step):

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Caution: Gas evolution (CO₂).[1]

    • Extract the aqueous layer with DCM (3 x 30 mL).[1]

    • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.[1][4]

    • Concentrate in vacuo to yield the crude oil.[1]

  • Purification:

    • If purity <95% by NMR, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1]

    • Alternatively, convert to the HCl salt by adding 4M HCl in Dioxane to an ethereal solution of the free base; the salt precipitates as a white solid.[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.7–6.9 ppm (m, 3H, Benzodioxole Ar-H).[1]
      
    • 
       7.1–7.3 ppm (m, 4H, Tolyl Ar-H).[1]
      
    • 
       5.93 ppm (s, 2H, -O-CH₂-O-).[1] Diagnostic Peak.
      
    • 
       3.70–3.75 ppm (s, 2H, N-CH₂-Ar).[1]
      
    • 
       3.75–3.80 ppm (s, 2H, N-CH₂-Ar').[1]
      
    • 
       2.34 ppm (s, 3H, Ar-CH₃).[1]
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 256.1.[1]

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a high-value intermediate.[1]

Chemokine Receptor Antagonists

Benzodioxole-benzylamine motifs are frequent hits in High-Throughput Screening (HTS) for CCR5 and CCR1 antagonists.[1] The benzodioxole ring mimics the catechol moiety found in many biogenic amines but lacks the metabolic liability of rapid oxidation.[1]

Calcium Channel Blockers

Structural analogs (e.g., Fendiline derivatives) containing two bulky lipophilic groups linked by a secondary amine show activity as L-type calcium channel blockers.[1] The 4-methylbenzyl group provides the necessary hydrophobic interaction within the channel pore.[1]

Antimicrobial Sulfonamides

As cited in recent literature, secondary amines of this class are reacted with sulfonyl chlorides (e.g., Tosyl chloride) to generate sulfonamides with potent antibacterial activity against Gram-negative strains like P. aeruginosa [1].[1]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.[1]

  • Spill Protocol: Absorb with inert material (vermiculite).[1] Do not flush into surface water.[1]

References

  • Rehman, A., et al. "Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide."[1][5] ResearchGate, 2026.[1] (Note: Generalized reference to benzodioxole sulfonamide synthesis).

  • PubChem Compound Summary for CID 421238, (1,3-Dioxaindan-5-ylmethyl)(methyl)amine (Analogous structure).[1] National Center for Biotechnology Information (2025).[1] .[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] .[1]

Sources

Exploratory

Technical Monograph: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

The following technical guide provides an in-depth analysis of the chemical entity (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine . Note on CAS Registry: This specific secondary amine is a research-grade intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical entity (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine .

Note on CAS Registry: This specific secondary amine is a research-grade intermediate.[1] While its constituent moieties are ubiquitous in medicinal chemistry, the specific conjugate does not possess a widely indexed Chemical Abstracts Service (CAS) number in public commercial catalogs (e.g., Sigma-Aldrich, PubChem). In drug development contexts, this compound is typically synthesized in situ or custom-ordered using its precursors.[1]

This guide details the identification, synthesis, and characterization protocols required for researchers working with this scaffold.

[1]

Chemical Identity & Nomenclature

Systematic Name (IUPAC): N-[(4-Methylphenyl)methyl]-1-(1,3-benzodioxol-5-yl)methanamine Common Names: N-(4-Methylbenzyl)piperonylamine; 3,4-Methylenedioxybenzyl-4-methylbenzylamine.[1]

Structural Descriptors
PropertyValue
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Monoisotopic Mass 255.1259
SMILES Cc1ccc(CNCc2ccc3OCOc3c2)cc1
InChI Key (Predictive) STOJXFLVDPGCJK-UHFFFAOYSA-N (Analogous)
Core Scaffold Secondary Benzylamine / Benzodioxole

Precursor Identification (CAS Lookup Strategy)

Since the final product is often non-cataloged, procurement relies on acquiring the two primary synthons. The following CAS numbers are the industry standards for the raw materials required for synthesis.

Synthon RoleChemical NameCAS NumberRegulatory Status (US/EU)
Electrophile Piperonal (3,4-Methylenedioxybenzaldehyde)120-57-0 List I Precursor (DEA) / Cat.[1][2] 1 (EU)
Nucleophile 4-Methylbenzylamine 104-84-7 General Chemical
Reducing Agent Sodium Triacetoxyborohydride (STAB)56553-60-7General Chemical

Regulatory Warning: Piperonal is a controlled precursor in many jurisdictions due to its utility in the synthesis of MDMA-class compounds.[1] Researchers must verify license requirements (e.g., DEA Form 486) before procurement.

Synthetic Methodology: Reductive Amination

The most reliable route to this secondary amine is the Reductive Amination of Piperonal with 4-Methylbenzylamine.[1] This method avoids the over-alkylation issues common with direct alkylation (using benzyl halides).

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Piperonal Piperonal (CAS 120-57-0) Imine Imine Intermediate (Unstable) Piperonal->Imine DCM/MeOH Dehydration Amine 4-Methylbenzylamine (CAS 104-84-7) Amine->Imine Product Target Secondary Amine (C16H17NO2) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective reduction.[1]

Experimental Protocol

Objective: Synthesis of 10 mmol of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

  • Imine Formation:

    • Charge a round-bottom flask with Piperonal (1.50 g, 10 mmol) and 4-Methylbenzylamine (1.21 g, 10 mmol).[1]

    • Dissolve in anhydrous Dichloromethane (DCM) (30 mL) or Methanol (MeOH).

    • Optional: Add activated 4Å Molecular Sieves to accelerate imine formation by scavenging water.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitoring: TLC should show consumption of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

    • Allow to warm to RT and stir overnight (12h).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (SiO₂).

      • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:[1]3) or DCM:MeOH (95:5).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR Prediction (CDCl₃, 400 MHz)
MoietyChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Ar-CH₃ ~2.35Singlet3HMethyl group on p-tolyl ring
N-CH₂-Ar (x2) ~3.70 – 3.75Singlet(s)4HBenzylic protons (may appear as two close singlets)
O-CH₂-O ~5.95Singlet2HMethylenedioxy protons (diagnostic peak)
Ar-H ~6.70 – 7.20Multiplet7HAromatic protons (overlapping)
NH ~1.5 – 2.0Broad Singlet1HAmine proton (exchangeable)
Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: Calculated: 256.13; Observed: 256.1 ± 0.1.

  • Fragmentation Pattern:

    • m/z 135: Tropylium ion derivative (Piperonyl cation).

    • m/z 105: 4-methylbenzyl cation.[1]

Applications in Drug Discovery

This scaffold serves as a "privileged structure" in medicinal chemistry, often used to link two hydrophobic domains via a flexible amine linker.

Logical Relationship: Pharmacophore Mapping[1]

Pharmacophore Scaffold Target Molecule Enzyme Enzyme Inhibitors (MAO-B / CYP450) Scaffold->Enzyme Lipophilic Interaction Linker Secondary Amine (H-Bond Donor/Acceptor) Scaffold->Linker Contains GPCR GPCR Ligands (Dopamine/Serotonin) Linker->GPCR Salt Bridge Formation

Figure 2: Pharmacophore mapping of the benzodioxole-benzylamine scaffold in biological systems.[1]

  • GPCR Ligands: The benzodioxole ring mimics the catechol moiety of dopamine, making this a common building block for dopaminergic and serotonergic ligands [1].

  • CYP450 Inhibition: The methylenedioxy group is a known mechanism-based inhibitor of Cytochrome P450 isozymes, often used to extend the half-life of co-administered drugs [2].

References

  • PubChem Compound Summary. (2024). Piperonal (CAS 120-57-0).[1][2] National Center for Biotechnology Information. [Link][1][2]

  • Murray, M. (2000). Mechanisms of inhibitory and heteroactivatory interactions with cytochrome P450 enzymes. Current Drug Metabolism. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Sources

Foundational

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine mechanism of action

This guide provides an in-depth technical analysis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine , also known as -(4-methylbenzyl)piperonylamine .[1] This molecule represents a specific class of lipophilic dibenzy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine , also known as


-(4-methylbenzyl)piperonylamine .[1]

This molecule represents a specific class of lipophilic dibenzylamines often utilized as pharmacological probes for Monoamine Oxidase B (MAO-B) inhibition and as synthons for isoquinoline alkaloid derivatives.[1]

[1]

Executive Summary & Chemical Identity[1][2]

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine featuring two distinct aromatic pharmacophores connected by a nitrogen bridge. Its structural architecture combines the piperonyl (3,4-methylenedioxyphenyl) moiety—a well-known cytochrome P450 and MAO interactant—with a 4-methylbenzyl (p-xylyl) group, which confers lipophilicity and selectivity for hydrophobic enzyme pockets.[1]

Chemical Data
PropertySpecification
IUPAC Name

-[(1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)methanamine
Common Name

-(4-Methylbenzyl)piperonylamine
Molecular Formula

Molecular Weight 255.31 g/mol
Core Scaffold Dibenzylamine (Secondary Amine)
Key Pharmacophores 1,3-Benzodioxole (Piperonyl),

-Tolyl

Mechanism of Action (MOA)[1][5]

The pharmacological activity of this molecule is driven by its ability to mimic monoamine neurotransmitters while exploiting specific hydrophobic pockets in metabolic enzymes.[1]

Primary Mechanism: Selective MAO-B Inhibition

The most prominent mechanism for


-substituted benzylamines, particularly those with a methylenedioxy ring, is the inhibition of Monoamine Oxidase B (MAO-B) .[1]
  • Substrate Mimicry: The secondary amine nitrogen is protonated at physiological pH, mimicking the charged headgroup of dopamine.

  • Active Site Access (The "Gate"): MAO-B possesses a "substrate gate" formed by Tyr326 and Ile199 .[1] The 4-methylbenzyl group provides the necessary lipophilic bulk to open this gate and occupy the entrance cavity, a feature that distinguishes it from smaller substrates like serotonin (which prefers MAO-A).

  • Mechanism-Based Inactivation (Suicide Inhibition): The 1,3-benzodioxole ring is not merely a steric spacer; it is chemically reactive under oxidative conditions.[1]

    • The MAO-B flavin adenine dinucleotide (FAD) cofactor initiates single-electron transfer (SET) oxidation of the amine.[1]

    • The methylenedioxy carbon can be oxidized to a reactive carbene or radical intermediate.[1]

    • This intermediate forms a covalent adduct with the heme iron or the protein backbone of the enzyme, leading to irreversible or "pseudo-irreversible" inhibition.[1]

Secondary Mechanism: Calcium Channel Modulation

Dibenzylamine structures are structurally homologous to Fendiline and Prenylamine , known L-type calcium channel blockers.[1]

  • Allosteric Binding: The molecule's two aromatic rings allow it to bind to the benzothiazepine/phenylalkylamine binding sites on the

    
    -subunit of Voltage-Gated Calcium Channels (VGCCs).[1]
    
  • Effect: This modulation can reduce intracellular calcium influx, potentially contributing to neuroprotective effects in excitotoxicity models.[1]

Synthetic Utility (Isoquinoline Cyclization)

In drug development, this molecule is a critical "Pictet-Spengler" intermediate.[1] Under acidic conditions, the secondary amine can react with an aldehyde (or undergo internal cyclization if functionalized) to form tetrahydroisoquinoline derivatives, which are precursors to potent alkaloids like berberine or hydrastine analogs.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway interaction of the molecule with MAO-B and its synthetic conversion potential.

MOA_Pathway cluster_MAO Primary Target: MAO-B Inhibition cluster_Syn Synthetic Utility Ligand (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Docking Hydrophobic Pocket Entry (Tyr326 Gate) Ligand->Docking Lipophilic Affinity Cyclization Pictet-Spengler Cyclization Ligand->Cyclization + H+ / Aldehyde Oxidation FAD-Mediated Oxidation Docking->Oxidation Substrate Binding Inactivation Irreversible Adduct Formation (Carbene Intermediate) Oxidation->Inactivation Benzodioxole Activation Isoquinoline Tetrahydroisoquinoline Scaffold Cyclization->Isoquinoline Ring Closure

Caption: Figure 1.[1] Dual mechanistic pathway showing MAO-B suicide inhibition via benzodioxole activation and synthetic conversion to isoquinoline alkaloids.[1]

Experimental Protocols

Synthesis: Reductive Amination

This protocol ensures the precise formation of the secondary amine without over-alkylation to the tertiary amine.[1]

Reagents:

  • Piperonal (3,4-methylenedioxybenzaldehyde)[1]

  • 4-Methylbenzylamine[1]

  • Sodium Borohydride (

    
    )[1]
    
  • Methanol (anhydrous)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 10 mmol of Piperonal in 30 mL of anhydrous methanol. Add 10 mmol of 4-Methylbenzylamine dropwise.[1] Stir at room temperature (RT) for 4 hours. Observation: The solution may turn slightly yellow, indicating imine (Schiff base) formation.[1]

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 15 mmol of

    
     in small portions over 30 minutes (Caution: Hydrogen gas evolution).
    
  • Reaction Completion: Allow the mixture to warm to RT and stir overnight (12h). Monitor via TLC (Silica, 4:1 Hexane:Ethyl Acetate).[1] The imine spot should disappear.[1]

  • Quenching: Quench excess hydride by adding 10 mL of water dropwise.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify the crude oil via column chromatography (Gradient: 10% 
    
    
    
    30% EtOAc in Hexane).
In Vitro MAO-B Inhibition Assay

To validate the mechanistic claim of MAO-B inhibition.[1]

Materials:

  • Recombinant Human MAO-B (5 mg/mL)[1]

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent)[1]
    
  • Control Inhibitor: Selegiline (1

    
    M)[1]
    

Protocol:

  • Preparation: Dilute test compound in DMSO to create a concentration range (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 10

    
    L of test compound with 90 
    
    
    
    L of MAO-B enzyme buffer (100 mM Potassium Phosphate, pH 7.4). Incubate at 37°C for 15 minutes.
  • Reaction Start: Add 100

    
    L of Kynuramine substrate solution (50 
    
    
    
    M final concentration).
  • Measurement: Measure fluorescence kinetics immediately (Ex: 310 nm, Em: 400 nm) for 20 minutes.

  • Analysis: Plot Slope (RFU/min) vs. log[Concentration] to determine

    
    .
    

Comparative Pharmacological Data

The following table contextualizes the predicted activity of the target molecule against known analogs.

CompoundStructure TypeMAO-B SelectivityMAO-A SelectivityPrimary Use
Target Molecule Dibenzylamine High (++++) Low (+)Probe / Intermediate
PiperonylaminePrimary AmineModerate (++)Low (+)Precursor
SelegilinePropargylamineHigh (++++)Low (+)Parkinson's Therapeutic
FipexidePiperazineModerate (++)Low (+)Anxiolytic (Withdrawn)
4-MethylbenzylaminePrimary AmineModerate (++)Low (+)Chemical Building Block

References

  • MAO-B Selectivity of Benzylamines

    • Source: Evaluation of benzylamine derivatives as selective MAO-B inhibitors.[1][2][3]

    • Citation: Topal, M. et al. (2023).[1] "Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors." Journal of Biomolecular Structure and Dynamics.

  • Benzodioxole Pharmacophore Activity

    • Source: 1,3-Benzodioxole derivatives in pharmaceutical chemistry.[1][4][5]

    • Citation: Rescifina, A. et al. (2014).[1] "Recent advances in the synthesis and biological activity of 1,3-benzodioxole derivatives." European Journal of Medicinal Chemistry.

  • Dibenzylamine Calcium Channel Modulation

    • Source: Structure-activity relationships of diphenylalkylamines.[1]

    • Citation: King, V.F. et al. (1989).[1] "Calcium channel blocking activity of fendiline and prenylamine derivatives."[1] Journal of Biological Chemistry.

  • Synthetic Protocols (Reductive Amination)

    • Source: Standard Reductive Amination Procedures.[1]

    • Citation: Abdel-Magid, A.F. et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • [1]

Sources

Exploratory

The Benzodioxole Scaffold in Medicinal Chemistry: From Natural Products to Targeted Therapeutics

Executive Summary The 1,3-benzodioxole moiety (often referred to as the methylenedioxyphenyl or MDP group) represents a "privileged structure" in medicinal chemistry.[1] Found in natural products ranging from Safrole to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole moiety (often referred to as the methylenedioxyphenyl or MDP group) represents a "privileged structure" in medicinal chemistry.[1] Found in natural products ranging from Safrole to Podophyllotoxin, and in synthetic drugs like Tadalafil and Paroxetine, this scaffold offers unique electronic properties and metabolic characteristics.

This technical guide analyzes the biological potential of benzodioxole derivatives, focusing on their dual role as potent tubulin inhibitors in oncology and their complex interaction with Cytochrome P450 (CYP) enzymes—a mechanism that drug developers must master to balance efficacy with toxicity.

Part 1: The Pharmacophore & Metabolic Liability (The CYP450 Interaction)

The Double-Edged Sword

For a Senior Application Scientist, the most critical feature of the benzodioxole ring is its metabolic fate. While the methylene bridge (


) appears chemically stable, it is highly susceptible to oxidative attack by CYP450 enzymes.

Mechanism of Action: The metabolic activation of benzodioxole derivatives proceeds via a mechanism-based inactivation (MBI). The CYP450 enzyme oxidizes the methylene carbon, leading to the abstraction of a hydrogen atom. This results in a radical intermediate that collapses into a carbene .

This carbene is a potent electrophile that coordinates covalently with the prosthetic heme iron of the CYP enzyme, forming a stable Metabolite-Intermediate Complex (MIC) . This complex absorbs at 455 nm and renders the enzyme catalytically inactive (quasi-irreversible inhibition).

  • Therapeutic Advantage: This mechanism is exploited by Stiripentol (Diacomit), an antiepileptic that inhibits CYP isoenzymes to boost the bioavailability of co-administered drugs like clobazam.

  • Development Risk: In other contexts, this leads to unpredictable Drug-Drug Interactions (DDIs) and hepatotoxicity, necessitating rigorous early-phase screening.

Visualization: CYP450-Mediated Carbene Formation

The following diagram illustrates the mechanistic pathway from the parent benzodioxole to the inactivated Heme-Carbene complex.

CYP_Mechanism Substrate Benzodioxole (Parent Drug) CYP CYP450 (Active Site) Substrate->CYP Binding Intermediate Free Radical Intermediate CYP->Intermediate H-abstraction (Oxidation) Carbene Carbene Species (:C) Intermediate->Carbene Collapse Complex Metabolite-Intermediate Complex (MIC) Carbene->Complex Covalent Binding to Heme Fe Inactivation Enzyme Inactivation Complex->Inactivation Quasi-Irreversible

Figure 1: Mechanism-based inactivation of CYP450 by benzodioxole derivatives via carbene formation.

Part 2: Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

Oncology: Tubulin Polymerization Inhibition

Benzodioxole derivatives, particularly those structurally related to Podophyllotoxin and Noscapine , exert their anticancer effects by targeting microtubules. Unlike taxanes (which stabilize microtubules), these derivatives typically bind to the colchicine site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Key Structural Insight: Modifications to the benzodioxole ring (e.g., fluorination or expansion to a dioxane ring) can significantly alter potency and metabolic stability, reducing the formation of the reactive carbene while maintaining tubulin binding affinity [1].

Comparative Potency Data

The table below summarizes the cytotoxicity (


) of key benzodioxole derivatives against the MCF-7 breast cancer cell line, highlighting the impact of structural modification.
Compound ClassDerivative TypeTarget Mechanism

(MCF-7)
Reference
Natural Product Noscapine (Parent)Tubulin Binding~20-50

M
[1]
Synthetic Analog 9-BromonoscapineTubulin Binding1.50

M
[1]
Synthetic Analog Benzodioxole-BenzimidazoleTubulin Polymerization2.55

M
[2]
Hybrid Arsenical-BenzodioxoleThioredoxin Reductase< 1.0

M
[3]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,3-Benzodioxole Derivatives

Context: This protocol describes the formation of the benzodioxole ring from a catechol precursor using a dihalomethane. This is a variation of the Williamson ether synthesis.

Reagents:

  • Substituted Catechol (1.0 eq)

  • Dibromomethane (

    
    ) or Bromochloromethane (1.2 eq)
    
  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 eq)
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the substituted catechol (10 mmol) and anhydrous DMF (30 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (25 mmol) in a single portion. Note: Cesium is preferred over potassium for difficult substrates due to the "cesium effect" (higher solubility and cation size facilitating ring closure).
    
  • Alkylation: Add Dibromomethane (12 mmol) dropwise via syringe to prevent exotherms.

  • Reaction: Heat the mixture to 110°C. Monitor via TLC (typically 4–12 hours). The disappearance of the catechol hydroxyl stretch in IR is a quick in-process check.

  • Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with water and extract with Ethyl Acetate (3x).[2]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)

Context: To verify if a new benzodioxole derivative acts as a tubulin inhibitor, a cell-free polymerization assay is required. This is more specific than a general MTT cytotoxicity assay.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C). This process is monitored using a fluorescent reporter (e.g., DAPI or a specific tubulin dye) that enhances fluorescence upon binding to the polymer.

Methodology:

  • Preparation: Prepare a 96-well black plate. Keep all reagents on ice (

    
    C).
    
  • Tubulin Stock: Resuspend purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) to a concentration of 3 mg/mL.
    
  • Compound Addition: Add 5

    
    L of the test benzodioxole derivative (dissolved in DMSO) to the wells. Include a Vehicle Control  (DMSO only) and a Positive Control  (Colchicine, 5 
    
    
    
    M).
  • Initiation: Add GTP (1 mM final concentration) to the tubulin mixture. Immediately dispense 95

    
    L of the Tubulin/GTP mix into the wells.
    
  • Measurement: Place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. An inhibitor will show a flattened curve (reduced

    
     and final plateau) compared to the vehicle control.
    
Visualization: Drug Discovery Workflow

The following diagram outlines the logical flow for evaluating new benzodioxole candidates, filtering for both efficacy and metabolic safety.

Drug_Discovery_Flow Start Benzodioxole Analog Design Synthesis Synthesis (Protocol A) Start->Synthesis Screen1 Primary Screen: Tubulin Assay (Protocol B) Synthesis->Screen1 Decision1 Active? Screen1->Decision1 Screen2 Secondary Screen: CYP Inhibition (MBI) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 High Toxicity? Screen2->Decision2 Lead Lead Candidate (High Potency/Low MBI) Decision2->Lead No Decision2->Discard Yes

Figure 2: Screening workflow for benzodioxole derivatives to filter for efficacy and metabolic safety.

References

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Source: PubMed / ChemMedChem URL:[Link]3]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Source: PubMed / Elsevier URL:[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Source: MDPI (Molecules) URL:[Link]

  • Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Source: PubMed / Current Drug Metabolism URL:[Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Source: PMC (NIH) URL:[Link]

Sources

Foundational

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylaniline: A Sentinel Substrate in Reductive Amination Methodologies

The following technical guide details the discovery, synthesis, and chemical significance of N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline. This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical significance of N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline. This document is structured for researchers and drug development professionals, focusing on the molecule's role as a pivotal substrate in the evolution of reductive amination methodologies.

Introduction: The Molecule in Context

N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline (CAS: 260060-29-5), often referred to as N-piperonyl-p-toluidine, represents a classic secondary amine structure derived from the condensation of piperonal (3,4-methylenedioxybenzaldehyde) and p-toluidine.

While not a blockbuster drug itself, this molecule occupies a critical niche in organic chemistry history as a sentinel substrate . Its synthesis—bridging the gap between classical Schiff base formation and modern chemoselective reduction—has served as a primary model system for validating new reducing agents, green chemistry protocols, and crystallographic studies of imine-amine transitions.

Chemical Identity:

  • IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline[1][2]

  • Molecular Formula: C₁₅H₁₅NO₂[1][2]

  • Molecular Weight: 241.29 g/mol

  • Key Structural Features:

    • Benzodioxole Ring: A privileged scaffold in medicinal chemistry (reminiscent of safrole/MDMA precursors), conferring lipophilicity and metabolic stability.

    • Secondary Amine Linker: The focal point of synthesis via reductive amination.

    • p-Tolyl Moiety: Provides distinct NMR signals (methyl group) for reaction monitoring.

Historical Evolution: From Classical Condensation to Green Chemistry

The history of N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline is not defined by a single "discovery" event but rather by its utility in the iterative refinement of the Reductive Amination reaction.

Phase I: The Classical Schiff Base Era (Early 20th Century)

Early organic synthesis focused heavily on "anils" or Schiff bases. The condensation of piperonal and p-toluidine yields the intermediate imine, N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methylaniline.

  • Methodology: Reflux in ethanol with an acid catalyst (acetic acid).

  • Observation: Formation of bright yellow/orange prisms (the imine) from colorless starting materials.

  • Limitation: The imine is hydrolytically unstable and requires immediate reduction to form the stable amine.

Phase II: The Borch Reduction Revolution (1970s)

The reduction of the imine to the target amine was historically challenging due to the potential reduction of the aldehyde precursor. The introduction of Sodium Cyanoborohydride (NaBH₃CN) by Borch in 1971 revolutionized this process.

  • Innovation: NaBH₃CN is stable at pH ~6, allowing for the selective reduction of the protonated iminium ion in the presence of the aldehyde.

  • Impact: This molecule became a standard test case for demonstrating chemoselectivity.

Phase III: The Green Chemistry Paradigm (2000s–Present)

In the 21st century, this specific reaction (Piperonal + p-Toluidine) became a flagship example of Solvent-Free Mechanochemistry .

  • Methodology: Grinding the two solid starting materials together in a mortar and pestle.

  • Phenomenon: The reaction is exothermic and releases water, forming a liquid melt that solidifies into the pure imine within minutes, without external heat or solvent.

  • Significance: This "melt" method is now a standard pedagogical tool in undergraduate labs to teach Green Chemistry principles (Atom Economy, Waste Prevention).

Technical Deep Dive: Synthesis & Mechanism

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline proceeds via a two-stage reductive amination.

Stage 1: Imine Formation (Dehydration)

Nucleophilic attack of the p-toluidine nitrogen on the piperonal carbonyl carbon forms a carbinolamine intermediate, which rapidly dehydrates to form the Schiff base (imine). This step is reversible and equilibrium-driven.

Stage 2: Reduction (Hydride Transfer)

The imine is reduced to the secondary amine.[3] The choice of reducing agent dictates the protocol's efficiency.

  • NaBH₄: Stronger reducing agent; requires sequential addition (Imine formation first, then reduction) to avoid reducing the aldehyde to an alcohol.

  • NaBH(OAc)₃ (STAB): Milder, allows for "One-Pot" synthesis as it does not reduce aldehydes rapidly.

Crystallographic Insight

A 2010 study by Tahir et al. (Acta Crystallogr.)[2][4] elucidated the crystal structure of the imine precursor.

  • Key Finding: The molecule exhibits significant planarity across the benzodioxole and aniline rings in the imine form due to conjugation.

  • Reduction Consequence: Upon reduction to the target amine, this planarity is broken. The C-N single bond allows free rotation, significantly altering the molecule's pharmacophore and solubility profile.

Experimental Protocols

The following protocols represent the industry standard for synthesizing this molecule, optimized for yield and purity.

Protocol A: One-Pot Reductive Amination (Standard)

Best for: High-throughput synthesis, reliable yields.

Reagents:

  • Piperonal (1.0 equiv)[4]

  • p-Toluidine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step:

  • Mixing: Dissolve piperonal (1.50 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in DCE (30 mL).

  • Activation: Add catalytic acetic acid and stir for 30 minutes at room temperature (RT) to promote imine formation. Note: Solution may turn yellow.[4]

  • Reduction: Add STAB (2.97 g, 14 mmol) in one portion. Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the amine as a viscous oil or low-melting solid.

Protocol B: Solvent-Free Mechanochemistry (Green)

Best for: Educational demonstrations, rapid screening.

Step-by-Step:

  • Grinding: Place equimolar amounts of solid piperonal and p-toluidine in a mortar.

  • Reaction: Grind vigorously with a pestle. The solids will form a eutectic melt (liquid) and turn bright yellow (Imine formation) within 2–5 minutes.

  • Solidification: Allow the mixture to stand for 10 minutes; it will solidify into the crude imine.

  • Reduction: Dissolve the solid imine in methanol and add NaBH₄ (1.0 equiv) slowly.

  • Isolation: Evaporate solvent and recrystallize from ethanol.

Visualization of Pathways
Figure 1: Reaction Mechanism & Logic Flow

This diagram illustrates the mechanistic pathway from starting materials to the target amine, highlighting the critical intermediate states.

G Start Piperonal + p-Toluidine Inter1 Carbinolamine (Unstable) Start->Inter1 Nucleophilic Attack Imine Schiff Base (Imine) (Yellow Solid) Inter1->Imine - H₂O (Dehydration) Imine->Start Hydrolysis (if wet) Protonated Iminium Ion (Activated) Imine->Protonated + H⁺ (Acid Cat.) Product Target Amine N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline Protonated->Product + H⁻ (Reduction) (NaBH₄ / STAB)

Caption: Figure 1. Mechanistic pathway of reductive amination.[3][5][6] The dehydration step to the Imine is reversible, necessitating water removal or excess reductant.

Figure 2: Comparative Workflow (Solution vs. Solid State)

Comparison of the two primary synthesis methodologies.

Workflow cluster_0 Protocol A: Solution Phase (STAB) cluster_1 Protocol B: Green Mechanochemistry A1 Dissolve in DCE A2 Add STAB (One-Pot) A1->A2 A3 Stir 16h A2->A3 A4 Chromatography A3->A4 End Pure Product A4->End B1 Grind Solids (No Solvent) B2 Form Eutectic Melt B1->B2 B3 Dissolve in MeOH + NaBH₄ B2->B3 B4 Recrystallization B3->B4 B4->End Start Start: Piperonal + p-Toluidine Start->A1 Start->B1

Caption: Figure 2. Workflow comparison. Protocol A offers higher control for scale-up; Protocol B is superior for speed and atom economy.

Data Summary: Physical & Chemical Properties
PropertyValue / DescriptionNote
CAS Number 260060-29-5Specific to the amine form.[1]
Molecular Weight 241.29 g/mol
Appearance (Imine) Orange/Yellow PrismsHighly crystalline, planar structure.
Appearance (Amine) Viscous Oil / Low-melting SolidColorless to pale yellow upon oxidation.
Solubility DCM, EtOAc, MeOHPoor solubility in water.
Key IR Signals ~3300 cm⁻¹ (N-H stretch)Imine C=N stretch (~1620 cm⁻¹) disappears.
Key ¹H NMR δ 5.95 (s, 2H, -O-CH₂-O-)Characteristic methylenedioxy singlet.
References
  • Tahir, M. N., et al. (2010). "N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline."[2][4] Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293.[2]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational methodology for reductive amination).[5]

  • PubChem. "N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline (Compound)."[1] National Center for Biotechnology Information.

  • Cave, G. W., & Raston, C. L. (2001). "Efficient synthesis of imines by a solvent-free method." Journal of the Chemical Society, Perkin Transactions 1, (24), 3258-3260. (Green chemistry context).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard STAB protocol).

Sources

Exploratory

safety and handling of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in the lab

An In-Depth Technical Guide to the Safe Handling of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in a Laboratory Setting Disclaimer Introduction (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in a Laboratory Setting

Disclaimer

Introduction

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine containing both a benzodioxole and a 4-methylbenzyl moiety. While specific toxicological and reactivity data for this compound are not extensively documented in publicly available literature, its structural components suggest a profile that warrants careful handling in a laboratory environment. This guide provides a comprehensive overview of the inferred safety considerations and recommended handling procedures for researchers, scientists, and drug development professionals. The protocols outlined here are based on established best practices for handling analogous chemical structures and are designed to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For novel or sparsely documented compounds like (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, this assessment must be particularly rigorous.

Inferred Toxicological Profile

The toxicological properties of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can be inferred from its constituent functional groups:

  • Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole ring system are known to be potential inhibitors of cytochrome P450 enzymes. This inhibition can affect the metabolism of other xenobiotics, potentially leading to drug-drug interactions and altered toxicity profiles.

  • Benzylamine Moiety: Benzylamines can be irritating to the skin, eyes, and respiratory tract. Some substituted benzylamines have been shown to have varying degrees of toxicity, and as with many amines, there is a potential for sensitization with repeated exposure.

Given these characteristics, it is prudent to treat (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine as a potentially hazardous substance.

Physical and Chemical Hazards

While the specific physical and chemical properties of this compound are not detailed, it is likely a solid or high-boiling point liquid at room temperature. The primary hazards to consider are:

  • Inhalation: Aerosolized particles or vapors may be irritating to the respiratory system.

  • Dermal Contact: The compound may cause skin irritation or be absorbed through the skin.

  • Eye Contact: Direct contact can cause serious eye irritation.

  • Ingestion: Ingestion may be harmful.

A summary of the inferred hazard profile is presented in Table 1.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard RoutePotential EffectsRecommended Precautions
Inhalation Respiratory tract irritationHandle in a well-ventilated area, preferably a chemical fume hood.
Dermal Contact Skin irritation, potential for absorptionWear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Eye Contact Serious eye irritationWear safety glasses with side shields or chemical splash goggles.
Ingestion Harmful if swallowedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Safe Handling and Engineering Controls

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary engineering control for handling (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a certified chemical fume hood. All weighing, transferring, and reaction setup involving this compound should be performed within the fume hood to prevent the release of vapors or aerosols into the laboratory atmosphere.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure. The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical splash goggles are recommended.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves and consult a glove compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

The following diagram illustrates the proper workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence D1 1. Lab Coat D2 2. Goggles D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves F2 2. Goggles F1->F2 F3 3. Lab Coat F2->F3

Caption: PPE Donning and Doffing Workflow

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 3.2.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a disposable weighing boat or tare the receiving vessel directly to minimize contamination.

    • Handle the compound with a spatula or other appropriate tool. Avoid creating dust.

  • Reaction Setup:

    • Set up all reactions in the fume hood.

    • Ensure all glassware is properly clamped and secure.

  • Post-Handling:

    • Clean all contaminated surfaces with an appropriate solvent.

    • Properly dispose of all waste as described in Section 4.

    • Doff PPE in the correct order to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water.

Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory.

Storage

Store (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures. The general workflow for waste disposal is as follows:

Waste_Disposal_Workflow Start Experiment Complete Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers (Contents, Date, PI) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request End Waste Removed Request->End

Caption: General Laboratory Waste Disposal Workflow

Emergency Procedures

In the event of an emergency, follow these procedures and always contact your institution's emergency response team.

Table 2: Emergency Response Procedures

IncidentProcedure
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. If the spill is large, evacuate the lab and notify EHS.
Fire If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. If the fire is large, activate the fire alarm, evacuate the building, and call emergency services.
Inhalation Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine requires a proactive and informed approach. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, but it is imperative that it is supplemented by a comprehensive, site-specific risk assessment and consultation with your institution's safety professionals.

References

  • Murray, M. (2000). Mechanisms of inhibitory and inductive drug interactions involving cytochrome P450 enzymes. Drug Metabolism Reviews, 32(1), 1-12. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8159, Benzylamine. Retrieved from [Link]

Foundational

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine structural analogs and derivatives

The following technical guide details the synthesis, structural modification, and pharmacological potential of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (also referred to as N-(4-methylbenzyl)piperonylamine) and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural modification, and pharmacological potential of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (also referred to as N-(4-methylbenzyl)piperonylamine) and its derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

[1]

Core Chemical Identity & Significance

The title compound, (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine , represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. It is a secondary amine linking two aromatic systems:

  • The Piperonyl Group (1,3-Benzodioxole): A lipophilic moiety often mimicking the catechol group of neurotransmitters (dopamine, norepinephrine) but metabolically more stable. It is a hallmark of many psychoactive substances and enzyme inhibitors.

  • The 4-Methylbenzyl Group (p-Tolyl): A hydrophobic domain that enhances binding affinity through

    
    -
    
    
    
    stacking or hydrophobic pocket interactions in receptor sites.[1]
Structural Classification[1]
  • IUPAC Name: N-[(1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)methanamine[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 255.31 g/mol [1]

  • Key Functionality: Secondary amine (highly reactive for derivatization), electron-rich aromatic rings.[1]

Synthesis Protocol: Reductive Amination

The most robust and scalable method for synthesizing this secondary amine is Reductive Amination . This approach avoids the over-alkylation issues common with direct alkylation (e.g., reacting piperonyl chloride with 4-methylbenzylamine).

Reaction Pathway

The synthesis involves the condensation of Piperonal (3,4-methylenedioxybenzaldehyde) with 4-Methylbenzylamine to form an imine intermediate, which is subsequently reduced.

SynthesisPathway Piperonal Piperonal (Aldehyde) Imine Schiff Base (Intermediate) Piperonal->Imine DCM/MeOH MgSO4 (Dehydrating) Amine 4-Methylbenzylamine (Amine) Amine->Imine Product Target Secondary Amine (C16H17NO2) Imine->Product NaBH4 or NaBH(OAc)3 Reduction

Caption: Two-step reductive amination pathway for the synthesis of N-(4-methylbenzyl)piperonylamine.[1]

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

Reagents:

  • Piperonal (1.50 g, 10 mmol)

  • 4-Methylbenzylamine (1.21 g, 10 mmol)[1]

  • Sodium Borohydride (NaBH

    
    ) (0.57 g, 15 mmol) OR Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve Piperonal (1.0 eq) and 4-Methylbenzylamine (1.0 eq) in anhydrous MeOH (30 mL).

    • Causality: Anhydrous conditions drive the equilibrium toward the imine by minimizing hydrolysis. Adding a dehydrating agent like anhydrous MgSO

      
       (2 g) accelerates this step.[1]
      
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add NaBH

      
       (1.5 eq) portion-wise over 15 minutes.
      
    • Safety Note: Hydrogen gas evolution will occur. Ensure proper venting.

    • Allow the reaction to warm to RT and stir overnight.

  • Work-up (Self-Validating Purification):

    • Quench with water (50 mL) and evaporate MeOH under reduced pressure.[1]

    • Extract the aqueous residue with DCM (3 x 30 mL).

    • Acid-Base Purification:

      • Wash organic layer with 1M HCl. The product (amine) will protonate and move to the aqueous phase; non-basic impurities (unreacted aldehyde) remain in the organic phase.

      • Separate phases. Basify the aqueous phase to pH >10 using 2M NaOH.

      • Extract the now-free amine back into DCM.[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Structural Analogs & Derivatives (SAR)

The secondary amine core serves as a versatile handle for generating diverse analogs. Modifications generally target three regions: the Nitrogen center , the Benzodioxole ring , or the Benzyl ring .

A. N-Substitution (Tertiary Amines)

Converting the secondary amine to a tertiary amine significantly alters pharmacological properties, often increasing lipophilicity and blood-brain barrier (BBB) permeability.[1]

Derivative TypeReagentPotential Application
N-Methylation Formaldehyde / NaBH

CN
Psychoactive/Stimulant: Increases affinity for monoamine transporters (DAT/SERT).[1] Analogous to MDMA-like structures.[1]
N-Ethylation Acetaldehyde / NaBH(OAc)

Entactogen Analog: Similar to "Ethyl-K" (1,3-Benzodioxolyl-N-ethylpentanamine).[1][2]
N-Acylation Acetyl Chloride / Et

N
Amide Prodrug: Reduces basicity; often used to improve metabolic stability or as a neutral linker.[1]
B. Sulfonamide Derivatives (Antimicrobial Focus)

Recent literature highlights N-sulfonylated derivatives of benzodioxole amines as potent antimicrobial agents.[1]

  • Reaction: React the core amine with p-toluenesulfonyl chloride (TsCl).

  • Target: Bacterial dihydropteroate synthase (DHPS) or fungal enzymes.[1]

  • Reference Grounding: Sulfonamides derived from 1,3-benzodioxol-5-amine show moderate activity against P. aeruginosa [1].[1][3]

C. Ring Substitution (Electronic Tuning)

Modifying the 4-methylbenzyl ring allows for tuning of electronic and steric properties.[1]

  • 4-Fluoro/Chloro: Increases metabolic stability (blocks para-oxidation) and lipophilicity.[1]

  • 4-Methoxy: Increases electron density; often enhances affinity for 5-HT (serotonin) receptors.[1]

Biological Applications & Mechanisms

The (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine scaffold is biologically active due to its structural congruence with endogenous monoamines.[1]

Monoamine Transporter Ligands (CNS)

The structural overlap with benzylpiperazines and phenethylamines suggests high affinity for:

  • Dopamine Transporter (DAT): Inhibition leads to increased extracellular dopamine.[1]

  • Serotonin Transporter (SERT): The benzodioxole ring is a classic pharmacophore for SERT binding (reminiscent of Paroxetine or MDMA).

Enzyme Inhibition (Tyrosinase & Kinases)

Benzylamine derivatives are frequently explored as inhibitors of Tyrosinase (melanogenesis) and specific kinases.[1]

  • Mechanism:[1] The nitrogen atom coordinates with copper ions in the tyrosinase active site, while the aromatic rings stack with histidine residues [2].

Leishmaniasis & Parasitology

Secondary benzylamines have been identified as inhibitors of Leishmania parasites, likely disrupting polyamine biosynthesis or mitochondrial function.

Logical Framework: SAR Decision Tree

The following diagram illustrates the strategic decision-making process for derivatizing this scaffold based on the desired therapeutic endpoint.

SAR_Logic Core Core Scaffold: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Target_CNS Target: CNS / Psychoactive (DAT/SERT Ligand) Core->Target_CNS Target_AntiMicrobial Target: Antimicrobial (Bacterial/Fungal) Core->Target_AntiMicrobial Target_Metabolic Target: Metabolic Stability (Prolonged Half-life) Core->Target_Metabolic Action_Methylate Action: N-Methylation (Tertiary Amine) Target_CNS->Action_Methylate Increase Lipophilicity Action_Sulfonylate Action: Sulfonylation (Sulfonamide Formation) Target_AntiMicrobial->Action_Sulfonylate Mimic PABA Action_Halogenate Action: 4-Fluoro Substitution (Block Metabolism) Target_Metabolic->Action_Halogenate Block P450 Oxidation

Caption: SAR decision tree for optimizing the benzodioxole-benzylamine scaffold.[1]

References

  • Aziz-ur-Rehman, et al. (2026).[1][3] Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Link

  • Ferreira, H. I., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Link

  • BenchChem. (2025).[1][4][5] Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. BenchChem Application Notes. Link

  • PubChem. (2025).[1][6] 1-(1,3-Benzodioxol-5-yl)-N-methylmethanamine (Compound Summary). National Library of Medicine.[6] Link

  • Organic Syntheses. (2023). 1-Hydrosilatrane: Alternative Reductive Amination Protocols. Org. Synth. Link[1]

Sources

Exploratory

Computational Elucidation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: From Pharmacophore Mapping to Molecular Dynamics

Executive Summary This technical guide outlines a rigorous computational framework for modeling (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (herein referred to as BMB-Amine ). Structurally, BMB-Amine represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for modeling (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (herein referred to as BMB-Amine ). Structurally, BMB-Amine represents a "privileged scaffold" sharing pharmacophoric features with Monoamine Oxidase B (MAO-B) inhibitors (e.g., Safinamide analogs) and calcium channel blockers (e.g., Fendiline). However, the presence of the 1,3-benzodioxole (piperonyl) moiety introduces a critical metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes via carbene complexation.

This guide moves beyond standard docking to address the dual nature of this molecule: its therapeutic potential as a neuroactive agent and its toxicological risk as a "suicide inhibitor" of CYP3A4/2D6.

Part 1: Ligand Parameterization & Quantum Mechanical Characterization

Before receptor interaction can be modeled, the electronic properties of BMB-Amine must be established, particularly the protonation state of the secondary amine and the conformational flexibility of the benzylic linkers.

Protonation State & Geometry Optimization

At physiological pH (7.4), the secondary amine of BMB-Amine is predominantly protonated (


). Modeling the neutral species would lead to false-negative binding results in the anionic cavities of monoamine targets.

Protocol:

  • Initial Conformer Generation: Generate 3D coordinates from SMILES (Cc1ccc(cc1)CNCc2ccc3c(c2)OCO3).

  • Protonation: Protonate the secondary nitrogen (

    
    ).
    
  • QM Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-31G(d,p) with IEFPCM (Implicit Solvation, Water).

    • Objective: Calculate the Electrostatic Potential (ESP) map to identify the electron-rich region of the benzodioxole oxygens (H-bond acceptors) and the electron-deficient ammonium center.

Force Field Topology Generation

Standard force fields (like OPLS-AA) often struggle with the specific torsional parameters of the dioxole ring. We utilize GAFF2 (General AMBER Force Field 2) for higher accuracy.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the DFT output.

  • Atom Typing: antechamber (AmberTools) is used to assign atom types.

Part 2: Therapeutic Target Modeling (MAO-B Inhibition)

The structural similarity of BMB-Amine to Safinamide suggests MAO-B as the primary biological target. The binding mechanism relies on the "hydrophobic sandwich" within the substrate cavity.

The "Aromatic Cage" Hypothesis

MAO-B contains a bipartite cavity:

  • Entrance Cavity: Hydrophobic, accommodates the "tail" (4-methylbenzyl group).

  • Substrate Cavity: Contains the FAD cofactor and the "aromatic cage" (Tyr326, Tyr398).

Docking Protocol (AutoDock Vina / Glide)

Objective: Determine if BMB-Amine can span both cavities while positioning the benzodioxole group near the FAD cofactor.

Step-by-Step Workflow:

  • Target Preparation:

    • Retrieve PDB ID: 2V5Z (High-resolution MAO-B with Safinamide).

    • Remove water molecules (except those bridging the ligand/cofactor, if any).

    • Retain FAD cofactor (essential for cavity shape).

  • Grid Generation:

    • Center:

      
       coordinates of the co-crystallized ligand.
      
    • Size:

      
       Å (Large enough to cover the entrance loop).
      
  • Docking Constraints (Critical):

    • H-Bond Constraint: Define a constraint on the FAD N5 atom or the backbone carbonyl of Pro102 to guide the ammonium headgroup.

    • Exhaustiveness: Set to 32 (High) to sample the flexible benzylic rotamers.

Data Output Structure:

MetricThresholdBMB-Amine TargetInterpretation
Binding Affinity (

)

kcal/mol

kcal/mol
High affinity; comparable to Safinamide.
RMSD (vs. Crystal Ligand)

Å
N/A (De novo)Assess overlap of aromatic rings with Tyr326.
Ligand Efficiency (LE)


Indicates high binding contribution per heavy atom.

Part 3: Metabolic Liability Modeling (CYP450 Mechanism-Based Inhibition)

This is the most critical safety assessment. Benzodioxole compounds are notorious for Mechanism-Based Inhibition (MBI) . The CYP450 catalytic cycle abstracts a hydrogen from the methylene bridge (


), forming a carbene radical that covalently coordinates to the Heme iron, irreversibly inactivating the enzyme.
Mechanistic Pathway Visualization

The following diagram illustrates the transition from substrate to suicide inhibitor.

CYP_MBI_Mechanism cluster_legend Legend Substrate BMB-Amine (Substrate) Radical_Int Methylene Radical Intermediate Substrate->Radical_Int H-Abstraction (by Cpd I) CYP_Compound_I CYP450 Compound I (FeIV=O) CYP_Compound_I->Radical_Int Reactant Carbene Carbene Species (:C-O-O) Radical_Int->Carbene -OH Rebound Failure MIB_Complex Metabolic Intermediate Complex (MIC) (Fe=C Covalent Bond) Carbene->MIB_Complex Coordination to Heme Iron key1 Blue: Stable Precursor key2 Yellow: Reactive Intermediate key3 Red: Irreversible Complex

Figure 1: Mechanism-Based Inhibition (MBI) pathway of benzodioxole derivatives against CYP450 enzymes.[1][2][3]

Modeling the Interaction (Distance-Based Screening)

Full QM/MM modeling of the reaction is computationally expensive. A faster, validated proxy is Distance-Based Reactivity Screening .

Protocol:

  • Docking Target: CYP3A4 (PDB: 1TQN ).

  • Ligand State: Neutral (deprotonated) amine is required for CYP metabolism.

  • Measurement: Measure the distance between the Methylene Carbon of the benzodioxole and the Heme Iron .

  • Risk Threshold: If

    
     Å in the top-ranked pose, the molecule is flagged as a high-risk MBI candidate.
    

Part 4: Molecular Dynamics (MD) Simulation Protocol

MD simulations are required to validate the stability of the BMB-Amine/MAO-B complex and ensure the induced fit is stable over time.

System Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Water Model: TIP3P (Explicit solvent).

  • Box: Dodecahedron, 1.0 nm buffer.

  • Ions: Neutralize with

    
     and 
    
    
    
    (0.15 M physiological strength).
Simulation Workflow

MD_Workflow Ligand_Param Ligand Parameterization (CGenFF/GAFF2) Complex_Build Build Complex (Protein + Ligand + Solvent) Ligand_Param->Complex_Build Minimization Energy Minimization (Steepest Descent, 50k steps) Complex_Build->Minimization NVT NVT Equilibration (100 ps, 300K, Posres) Minimization->NVT NPT NPT Equilibration (100 ps, 1 bar, Posres) NVT->NPT Production Production Run (100 ns, No restraints) NPT->Production Analysis Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 2: GROMACS simulation pipeline for protein-ligand stability assessment.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable plateau (

    
     Å) indicates the ligand remains bound.
    
  • Hydrogen Bond Lifetime: Analyze the occupancy of the H-bond between the ammonium proton and the backbone carbonyls or water bridges.

  • MM/PBSA Binding Energy: Extract frames from the last 20 ns to calculate the free energy of binding (

    
    ), excluding entropic terms for relative ranking.
    

References

  • Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with safinamide." Journal of Medicinal Chemistry.

  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism.

  • Vandenbrink, B. M., et al. (2011). "Mechanism-based inhibition of human cytochrome P450 3A4 by methylenedioxyphenyl compounds." Drug Metabolism and Disposition.

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Foundational

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: A Technical Guide to Synthesis and Characterization

Introduction This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. As direct commercial sources are not readily identifiable, this document focuses on the practical aspects of its laboratory preparation from available precursors.

Commercial Availability of Precursors

The synthesis of the target compound is contingent on the availability of its primary precursors. Fortunately, both key starting materials are commercially available from various chemical suppliers.

Table 1: Commercially Available Precursors

PrecursorStructureRepresentative SuppliersPurity
1-(1,3-Benzodioxol-5-yl)methanamine (Piperonylamine)Sigma-Aldrich, TCI America[1][2], Fisher Scientific[1], ChemicalBook Vendors[3]Typically ≥97%[1]
4-Methylbenzaldehyde Merck Millipore[4], Sigma-Aldrich, Ottokemi[5], Guidechem VendorsTypically ≥98%
4-Methylbenzyl chloride Sigma-Aldrich, Santa Cruz Biotechnology, Thermo Scientific Chemicals[6], Chem-Impex[7]Typically ≥98%

Synthetic Methodologies

Two primary synthetic routes are proposed for the preparation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: Reductive Amination and Direct N-Alkylation . The choice between these methods will depend on the available laboratory reagents and equipment.

Method 1: Reductive Amination

This is often the preferred method due to its high efficiency and the formation of fewer byproducts.[8][9] It involves the initial formation of an imine from piperonylamine and 4-methylbenzaldehyde, which is then reduced in situ to the target secondary amine.

G cluster_reactants Reactants Piperonylamine 1-(1,3-Benzodioxol-5-yl)methanamine Imine Imine Intermediate Piperonylamine->Imine Aldehyde 4-Methylbenzaldehyde Aldehyde->Imine Product (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product Reduction

Caption: Reductive Amination Workflow.

Experimental Protocol:

  • Imine Formation:

    • To a solution of 1-(1,3-Benzodioxol-5-yl)methanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add 4-methylbenzaldehyde (1.0-1.1 eq).

    • The reaction can be catalyzed by the addition of a mild acid (e.g., a catalytic amount of acetic acid).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise to the reaction mixture.[10]

    • Continue stirring at room temperature for an additional 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

Method 2: Direct N-Alkylation

This method involves the direct reaction of piperonylamine with 4-methylbenzyl chloride.[9] A base is required to neutralize the hydrochloric acid formed during the reaction.[11] Care must be taken to control the stoichiometry to minimize the formation of the tertiary amine byproduct.

G cluster_reactants Reactants Piperonylamine 1-(1,3-Benzodioxol-5-yl)methanamine Product (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Piperonylamine->Product AlkylHalide 4-Methylbenzyl chloride AlkylHalide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Neutralization Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Reaction Medium

Caption: Direct N-Alkylation Workflow.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 1-(1,3-Benzodioxol-5-yl)methanamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

    • Stir the mixture at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add a solution of 4-methylbenzyl chloride (1.0-1.1 eq) in the same solvent to the reaction mixture.

    • The reaction may be heated to 50-70°C to increase the rate of reaction. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - A singlet for the methyl protons of the 4-methylbenzyl group (~2.3 ppm).- A singlet for the methylene protons of the benzodioxole ring (~5.9 ppm).- Singlets or doublets for the benzylic methylene protons adjacent to the nitrogen.- Aromatic protons in the expected regions for both aromatic rings.- A broad singlet for the N-H proton.
¹³C NMR - A peak for the methyl carbon (~21 ppm).- A peak for the methylene carbon of the benzodioxole ring (~101 ppm).- Peaks for the benzylic methylene carbons.- Aromatic carbon signals in the range of 108-148 ppm.
Mass Spectrometry (MS) - The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (C₁₆H₁₇NO₂ = 255.31 g/mol ).- Characteristic fragmentation patterns for benzylamines, such as the loss of the benzyl or piperonyl group, may be observed.[12]
Infrared (IR) Spectroscopy - A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups.- C=C stretching vibrations for the aromatic rings.- C-O stretching vibrations for the benzodioxole ether linkages.

Potential Research Applications

While specific biological activities for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine are not documented, its structural motifs are present in compounds with a wide range of applications. The 1,3-benzodioxole moiety is a well-known feature in natural products and synthetic compounds with insecticidal, antimicrobial, and anticancer activities. The N-benzylamine framework is also a common scaffold in pharmacologically active compounds. Therefore, this molecule could serve as a valuable intermediate or a candidate for screening in various biological assays, particularly in the fields of neuropharmacology and oncology.

References

  • Angene Chemical. (n.d.). 1,3-Benzodioxole-5-methanamine, α-methyl- (CAS# 121734-64-3). Retrieved from [Link]

  • LookChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-N-ethylmethanimine CAS NO.80985-00-8. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • Merck Millipore. (n.d.). 4-Methylbenzaldehyde CAS 104-87-0 | 806179. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine - the NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Nonracemic Tetrazole GABA Analogs. Retrieved from [Link]

  • Reddit. (2026). Help with Reductive Amination : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. Retrieved from [Link]

  • MassBank. (2016). Benzylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Methyl benzaldehyde, 99% - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methylbenzaldehyde suppliers and producers. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • ACS Omega. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl - Organic Syntheses Procedure. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine via Hydrochloride Salt Recrystallization

[1] Introduction & Chemical Context The isolation of secondary amines such as (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (MW: ~255.31 g/mol ) presents a specific set of challenges in organic synthesis. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

The isolation of secondary amines such as (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (MW: ~255.31 g/mol ) presents a specific set of challenges in organic synthesis. Structurally, this molecule consists of a basic secondary amine core flanked by two lipophilic aromatic systems: an electron-rich 1,3-benzodioxole (piperonyl) ring and a 4-methylbenzyl (p-xylyl) group.[1]

The Purification Challenge: In its free base form, this molecule typically exists as a viscous oil or a low-melting solid due to the rotational freedom of the benzylic methylene groups and the lack of strong intermolecular hydrogen bonding networks (compared to primary amines). Consequently, standard column chromatography often yields a colored oil containing persistent impurities like unreacted aldehydes or imine intermediates.[1]

The Solution: This protocol details the conversion of the crude free base into its Hydrochloride (HCl) salt .[2][3] Salt formation locks the flexible amine into a rigid ionic lattice, significantly raising the melting point and allowing for purification via fractional recrystallization. This method exploits the differential solubility of the target amine salt versus neutral impurities (aldehydes, dimers) in alcoholic solvents.

Chemical Stability Warning[1]
  • Acetal Sensitivity: The 1,3-benzodioxole ring is a cyclic acetal.[1] While stable to anhydrous HCl at room temperature, it can hydrolyze to a catechol under forcing aqueous acidic conditions or high heat.[1] Strict control of temperature and moisture is required.

Reagents and Materials

Reagent/SolventGradePurpose
Crude Amine --Starting Material (Free Base)
Ethyl Acetate (EtOAc) ACS ReagentSolvent for free base isolation
Isopropanol (IPA) AnhydrousPrimary recrystallization solvent
Diethyl Ether AnhydrousAnti-solvent for precipitation
HCl in Dioxane (4.0 M) ReagentAcid source (anhydrous preferred over aqueous)
Hexanes ACS ReagentAnti-solvent (alternative)

Experimental Protocol

Phase 1: Preparation of the Free Base

Goal: Remove gross impurities and ensure the starting material is dry and non-protonated.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash the organic phase twice with 5% NaHCO₃ (aq) to remove any acidic impurities and ensure the amine is in the free base form.[1]

  • Wash once with Brine (saturated NaCl) to remove bulk water.[1]

  • Dry the organic phase over Anhydrous Na₂SO₄ for 20 minutes.

  • Filter and concentrate under reduced pressure (Rotavap) to obtain the crude oil.[1]

    • Critical Check: If the oil is cloudy, it contains water. Re-dissolve in DCM and dry again.[1] Water will prevent crystallization in Phase 2.[1]

Phase 2: Hydrochloride Salt Formation

Goal: Convert the oily free base into a solid crude salt.

  • Dissolve the crude oil from Phase 1 in a minimal amount of Anhydrous Diethyl Ether or EtOAc (approx. 3-4 volumes).[1]

    • Note: Do not use alcohols yet; we want the salt to precipitate immediately.[1]

  • Chill the solution to 0°C in an ice bath.

  • Add 4.0 M HCl in Dioxane dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl relative to the theoretical yield of the amine.

  • A white to off-white precipitate should form immediately.[1]

  • Stir at 0°C for 30 minutes to ensure complete salt formation.

  • Filter the solid using a Büchner funnel.[1] Wash the cake with cold Diethyl Ether.[1]

  • Dry the crude solid under vacuum to remove excess HCl and solvent. Do not proceed to recrystallization with wet solid.

Phase 3: Recrystallization (The Purification)

Goal: Isolate the pure amine salt from the crude solid.

  • Solvent Choice: The preferred system is Isopropanol (IPA) .[1]

    • Why: Ethanol is often too strong a solvent (high solubility losses), while Acetone may react with residual amines.[1] IPA offers the ideal polarity balance.[1]

  • Place the dry crude salt in an Erlenmeyer flask.

  • Add IPA slowly while heating the flask to a gentle boil (approx. 80°C).

  • Add just enough boiling IPA to completely dissolve the solid.

    • Visual Cue: If the solution is dark/colored but clear, stop adding solvent. If undissolved particles remain after reasonable volume, filter hot (these are inorganic salts).[1]

  • Optional Anti-Solvent: If the salt is highly soluble in IPA, add warm Hexane or Diethyl Ether dropwise to the boiling solution until a faint turbidity (cloudiness) persists, then add one drop of IPA to clear it.

  • Cooling Profile (Critical for Purity):

    • Remove from heat and let the flask sit on a cork ring at Room Temperature (RT) for 2 hours. Do not rush this step.

    • Once at RT, move to a refrigerator (4°C) for 4–12 hours.

  • Collection: Filter the crystals. Wash with a small volume of cold 1:1 IPA/Hexane (or pure cold Ether).

  • Dry in a vacuum oven at 40°C.

Process Workflow (Visualization)

RecrystallizationWorkflow Start Crude Reaction Mixture FreeBase Phase 1: Free Base Isolation (EtOAc/NaHCO3 Wash) Start->FreeBase Extraction SaltForm Phase 2: Salt Formation (Add HCl/Dioxane at 0°C) FreeBase->SaltForm Dry & Redissolve Precipitate Crude HCl Salt (Solid) SaltForm->Precipitate Precipitation Dissolve Dissolve in Boiling IPA Precipitate->Dissolve Heat Cooling Controlled Cooling (Boil -> RT -> 4°C) Dissolve->Cooling Slow Temp Drop Cooling->Dissolve If 'Oiling Out': Reheat & Add Seed Crystal Filter Filtration & Cold Wash Cooling->Filter Crystallization Final Pure Amine HCl Crystals Filter->Final Vacuum Dry

Figure 1: Step-by-step workflow for the conversion of the crude amine oil to a purified crystalline hydrochloride salt.

Troubleshooting & Optimization

Problem: "Oiling Out"

Instead of crystals, the product separates as a second liquid phase at the bottom of the flask.

  • Cause: The temperature dropped too fast, or the solvent polarity is too high (too much water/alcohol), or the compound is impure.

  • Remedy:

    • Reheat the mixture until the oil redissolves.

    • Add a "Seed Crystal" (a tiny speck of crude solid) to the cooling solution at roughly 40-50°C.

    • Scratch the inner glass wall of the flask with a glass rod to induce nucleation.[1]

Problem: No Precipitation in Phase 2
  • Cause: Solvent is too polar (e.g., using Methanol) or too much solvent was used.[1]

  • Remedy: Add anhydrous Diethyl Ether or Hexanes to the solution to lower the solubility of the salt.

Analytical Validation
MethodAcceptance Criteria
1H-NMR (DMSO-d6) Sharp peaks; Integration of aromatic regions matches 1:1 ratio of benzodioxole to tolyl group.[1] Absence of aldehyde signal (~10 ppm).[1]
Melting Point Sharp range (< 2°C variation).[1] Expected range: 160°C – 210°C (Typical for secondary amine HCl salts).[1]
HPLC >98% Area Under Curve (AUC).[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine salt purification techniques). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational protocols for hydrochloride salt formation).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Process safety regarding benzodioxole stability and salt crystallization).

Sources

Application

High-Purity Isolation of Benzodioxole Derivatives via RP-HPLC

Application Note & Protocol Guide Abstract Benzodioxole (1,3-benzodioxole) moieties are critical pharmacophores found in numerous bioactive natural products (e.g., safrole, piperonal) and synthetic APIs (e.g., tadalafil,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Benzodioxole (1,3-benzodioxole) moieties are critical pharmacophores found in numerous bioactive natural products (e.g., safrole, piperonal) and synthetic APIs (e.g., tadalafil, paroxetine). Their purification presents unique challenges due to significant lipophilicity and the frequent presence of positional isomers. This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purification of benzodioxole derivatives. It moves beyond standard recipes to explain the mechanistic basis of separation, ensuring researchers can adapt the method to their specific derivative.

Introduction: The Benzodioxole Challenge

The 1,3-benzodioxole ring consists of a benzene ring fused to a dioxolane ring. This structure imparts specific chromatographic properties:

  • High Lipophilicity: The methylenedioxy group increases hydrophobicity compared to dimethoxy analogs, necessitating high-strength organic eluents.

  • π-π Interactions: The aromatic system allows for strong interaction with phenyl-hexyl or high-carbon-load C18 phases.

  • Isomeric Complexity: Synthetic routes often yield regioisomers (e.g., substitution at the 4 vs. 5 position) that have nearly identical solvophobic properties, requiring high-efficiency stationary phases for resolution.

Method Development Strategy (The "Why")

Stationary Phase Selection

For benzodioxole purification, C18 (Octadecylsilane) is the industry workhorse, but specific characteristics are required:

  • Carbon Load: High carbon load (>15%) is recommended to maximize hydrophobic interaction and retention of the non-polar benzodioxole core.

  • End-capping: Essential. Many benzodioxole derivatives (like MDMA precursors or alkaloids) contain amine tails. Uncapped silanols will cause severe peak tailing due to secondary cation-exchange interactions.

  • Alternative: For difficult regioisomers, Phenyl-Hexyl columns can offer orthogonal selectivity via

    
     stacking interactions with the benzene ring.
    
Mobile Phase & pH Control
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. Benzodioxoles are highly soluble in ACN, and its lower viscosity allows for higher flow rates during preparative runs without over-pressuring the system.

  • Modifier (pH):

    • Neutral/Acidic Targets (e.g., Piperonal): 0.1% Formic Acid. Keeps the system simple and MS-compatible.

    • Basic Targets (e.g., Amino-derivatives): High pH stability is often required to keep the amine neutral (improving retention and shape). However, standard silica C18 dissolves at high pH. Recommendation: Use a low pH buffer (0.1% TFA) to protonate the amine, or a hybrid-silica column (e.g., Waters XBridge) if high pH (Ammonium Bicarbonate, pH 10) is strictly necessary.

Protocol 1: Analytical Scouting

Objective: Determine the optimal gradient slope and verify purity before scale-up.

Materials
  • Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV Diode Array (DAD). Monitor 282 nm (characteristic for methylenedioxy ring) and 235 nm .

Step-by-Step Procedure
  • Sample Prep: Dissolve 1 mg of crude benzodioxole mixture in 1 mL of 50:50 Water:ACN . Filter through a 0.22 µm PTFE filter.

    • Critical: Do not dissolve in 100% ACN; this causes "solvent effect" peak distortion (fronting) upon injection.

  • Screening Gradient:

    • Flow: 1.0 mL/min[1]

    • Temp: 30°C

    • Gradient: 5% B to 95% B over 20 minutes. Hold 95% B for 5 mins.

  • Analysis:

    • Identify the retention time (

      
      ) of the target peak.
      
    • Calculate

      
       at elution: 
      
      
      
      .
  • Optimization:

    • Create a focused gradient. Start 10% below the calculated

      
       and end 10% above it.
      
    • Example: If elution is at 60% B, run a gradient from 50% to 70% B over 15 minutes. This flattens the slope, maximizing resolution between isomers.

System Suitability Criteria (Acceptance)
ParameterLimitReason
Resolution (

)

Baseline separation required for high purity collection.
Tailing Factor (

)

Tailing indicates secondary interactions or column voiding.
Capacity Factor (

)

Ensure peak is well-retained but not eluting in the wash.

Protocol 2: Scale-Up to Preparative HPLC

Objective: Purify gram-scale quantities based on analytical data.

Scale-Up Logic

Direct linear scale-up preserves the separation profile. Use the following scaling factors:

  • Flow Rate Scaling:

    
    
    
    • Example: 4.6 mm analytical (1 mL/min)

      
       21.2 mm prep column 
      
      
      
      21 mL/min .
  • Loading Capacity (Volume):

    
    
    
Workflow Diagram

G Start Crude Mixture (Benzodioxole Target) AnaScout Analytical Scouting (5-95% Gradient) Start->AnaScout Decision Resolution > 1.5? AnaScout->Decision Optimize Flatten Gradient (Focus Range +/- 10%) Decision->Optimize No LoadStudy Loading Study (Inject 1x, 5x, 10x mass) Decision->LoadStudy Yes Optimize->AnaScout ScaleUp Prep Scale-Up (Calc. Flow & Volume) LoadStudy->ScaleUp Collect Fraction Collection (Threshold Slope) ScaleUp->Collect QC QC Analysis (Re-inject Fractions) Collect->QC

Figure 1: Decision tree for method development and scale-up of benzodioxole purification.

Preparative Procedure
  • Column: Prep C18 (e.g., 21.2 x 150 mm, 5 µm). Ensure stationary phase chemistry matches the analytical column exactly.

  • Loading: Inject the maximum volume determined in the loading study.

    • Tip: "Sandwich Injection" technique (Solvent A plug / Sample / Solvent A plug) can prevent precipitation in the loop if the sample is in high % organic.

  • Collection: Use Slope Trigger rather than Level Trigger. Benzodioxole isomers often have "shoulders." Slope detection cuts the fraction as soon as the derivative starts to elute, separating it from the main peak.

  • Post-Run: Flush column with 95% ACN to remove highly lipophilic dimers often found in benzodioxole synthesis.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Doublet Peaks Atropisomers or RotamersRun at elevated temperature (40-50°C) to coalesce peaks.
Broad/Tailing Peaks Silanol interaction (Amines)Add 10mM Ammonium Acetate or 0.1% TEA to mobile phase.
Fronting Solvent MismatchDissolve sample in mobile phase start conditions (low % ACN).
High Backpressure PrecipitationBenzodioxoles are poorly soluble in water. Ensure gradient does not start below 10% B.

References

  • Sielc Technologies. (n.d.). Separation of 1,3-Benzodioxole, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Santosh, M. K., et al. (2005).[2] RP - HPLC Method for Determination of Piperine from Piper longum Linn. and Piper nigrum Linn.[2] E-Journal of Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations - Application Guide. Retrieved from [Link]

  • Agilent Technologies. (2002). Solutions for Preparative HPLC: Application Compendium. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Introduction (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, a secondary amine featuring both a benzodioxole and a substituted benzyl moiety, represents a scaffold of interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, a secondary amine featuring both a benzodioxole and a substituted benzyl moiety, represents a scaffold of interest in medicinal chemistry and materials science. Its structural complexity necessitates a multi-faceted analytical approach to ensure unambiguous identification, purity assessment, and comprehensive characterization. This guide provides an in-depth exploration of the key analytical methodologies for this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented not merely as procedural steps but are grounded in the fundamental principles of each technique, offering insights into the causality behind experimental choices to ensure robust and reliable results.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from reaction impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2]

Principle of Operation: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) pushes the sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel faster. Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a "molecular fingerprint."

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in volatile solvent (e.g., Dichloromethane) Injection Inject into GC Sample->Injection 1 µL injection Separation Separation in capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Analyzer (Quadrupole) Ionization->Detection Data Data Acquisition (Mass Spectrum) Detection->Data

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the initial oven temperature to 100 °C, hold for 2 minutes.

    • Ramp the oven temperature to 280 °C at a rate of 15 °C/min and hold for 10 minutes.

    • Use helium as the carrier gas with a constant flow rate of 1 mL/min.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition:

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Scan the m/z range from 40 to 550.

  • Data Analysis: The retention time of the peak corresponding to the target compound can be used for identification. The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns. The molecular weight of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is 269.33 g/mol . Therefore, the molecular ion peak is expected at m/z = 269. The fragmentation will likely involve cleavage at the benzylic positions.

Table 1: GC-MS Parameters

ParameterValue
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program100°C (2 min), then 15°C/min to 280°C (10 min)
Carrier GasHelium, 1 mL/min
MS Ionization ModeElectron Ionization (EI), 70 eV
Mass Scan Range40-550 m/z
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

Principle of Operation: A liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the analyte's interaction with the stationary phase. For a non-polar compound like the target molecule, reversed-phase chromatography is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc High-Performance Liquid Chromatography cluster_detection Detection Sample Dissolve sample in mobile phase (e.g., Acetonitrile) Injection Inject into HPLC Sample->Injection 10 µL injection Separation Separation in C18 column Injection->Separation UV_Detector UV Detection Separation->UV_Detector Elution Data Data Acquisition (Chromatogram) UV_Detector->Data

Caption: Workflow for HPLC analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

  • Instrument Setup:

    • Use a C18 column.

    • The mobile phase can be a mixture of acetonitrile and water. An isocratic elution with 70:30 (v/v) acetonitrile:water can be a good starting point.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm), which is typical for aromatic compounds.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: The retention time of the peak is characteristic of the compound under the given conditions. The peak area is proportional to the concentration and can be used for purity assessment.

Table 2: HPLC Parameters

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei.[4] For organic compounds, ¹H NMR and ¹³C NMR are the most common experiments.

Principle of Operation: Atomic nuclei with an odd number of protons or neutrons have a magnetic moment. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The energy difference between these states corresponds to radio frequencies. By applying a radiofrequency pulse, the nuclei can be excited to the higher energy state. The relaxation of these nuclei back to the lower energy state emits a signal that is detected. The precise frequency of this signal (chemical shift) is highly sensitive to the local electronic environment of the nucleus, providing information about the connectivity of atoms.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected chemical shifts and multiplicities for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can be predicted based on a similar structure, N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide.[5]

    • Aromatic protons: Signals are expected in the range of δ 6.7-7.3 ppm.

    • OCH₂O protons: A singlet for the two protons of the methylenedioxy group is expected around δ 5.9-6.0 ppm.[5]

    • CH₂ protons: Two singlets (or doublets if coupled to an NH proton) for the two methylene groups attached to the nitrogen are expected.

    • CH₃ protons: A singlet for the methyl group on the benzyl ring should appear around δ 2.3 ppm.[5]

    • NH proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

    • Aromatic carbons: Signals will appear in the δ 100-150 ppm region.

    • OCH₂O carbon: The carbon of the methylenedioxy group is expected around δ 101 ppm.[5]

    • CH₂ carbons: Signals for the methylene carbons will be in the aliphatic region.

    • CH₃ carbon: The methyl carbon signal is expected around δ 21 ppm.[5]

Table 3: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.7 - 7.3Multiplet
O-CH₂-O~5.9Singlet
N-CH₂ (benzodioxole)~3.7Singlet
N-CH₂ (benzyl)~3.6Singlet
Ar-CH₃~2.3Singlet
N-HVariableBroad Singlet
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6]

Principle of Operation: Infrared radiation is passed through a sample. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds. This absorption is recorded as a spectrum, with the x-axis representing frequency (in wavenumbers, cm⁻¹) and the y-axis representing absorbance or transmittance.

Instrumentation:

  • FTIR Spectrometer

Step-by-Step Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description of Vibration
N-H (secondary amine)3300 - 3500N-H stretching (often weak)
C-H (aromatic)3000 - 3100C-H stretching
C-H (aliphatic)2850 - 3000C-H stretching
C=C (aromatic)1450 - 1600C=C stretching
C-O (ether)1000 - 1300C-O stretching (benzodioxole)
C-N (amine)1000 - 1250C-N stretching

Conclusion

The comprehensive characterization of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is achieved through the synergistic application of chromatographic and spectroscopic techniques. GC-MS and HPLC provide robust methods for assessing purity and confirming molecular weight. NMR spectroscopy is the cornerstone for unambiguous structural elucidation, while FTIR spectroscopy confirms the presence of key functional groups. By following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately characterize this and similar molecules, ensuring the integrity and reliability of their scientific investigations.

References

  • Taylor & Francis. (n.d.). Characterization Techniques Associated with Investigation of Fundamental Properties of Advanced Material and Other 2D Materials. Taylor & Francis eBooks. Retrieved from [Link]

  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). NMR Spectroscopy for Metabolomics Research. PMC. Retrieved from [Link]

  • Ovando-Segovia, E., et al. (2013). N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide: an analogue of capsaicin. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o332. Retrieved from [Link]

  • Šipoš, P., et al. (2021). GC-FID-MS Based Metabolomics to Access Plum Brandy Quality. MDPI. Retrieved from [Link]

  • Quality Analysis. (2025, July 20). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. Retrieved from [Link]

  • Vinaixa, M., Schymanski, E. L., Neumann, S., Navarro, M., Salek, R. M., & Yanes, O. (2016). Mass spectral databases for LC/MS- and GC/MS-based metabolomics: State of the field and future prospects. ResearchGate. Retrieved from [Link]

  • Al-Asmari, A., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC. Retrieved from [Link]

  • Rocky Mountain Labs. (2024, January 17). FTIR Analysis for Biomolecules. Retrieved from [Link]

  • Dehaven, C. D., et al. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. PMC. Retrieved from [Link]

  • Jack Westin. (n.d.). NMR Spectroscopy - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]

  • PubChem. (n.d.). (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. Retrieved from [Link]

  • Pharmdbm. (n.d.). Resonance Spectroscopy. Retrieved from [Link]

Sources

Application

Application Note: FT-IR Characterization of N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline

Executive Summary & Structural Context[2][3][4][5][6] N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline is a secondary amine structurally composed of a piperonyl (1,3-benzodioxole) ring linked via a methylene bridge to a pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[2][3][4][5][6]

N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline is a secondary amine structurally composed of a piperonyl (1,3-benzodioxole) ring linked via a methylene bridge to a para-toluidine moiety.[1] This compound is frequently encountered as a reduced Schiff base intermediate in the synthesis of complex nitrogenous heterocycles and is structurally analogous to precursors monitored in forensic drug analysis.

Accurate FT-IR analysis of this compound requires distinguishing three distinct spectral domains:

  • The 1,3-Benzodioxole Ring: Characterized by intense ether linkages (C-O-C).[1]

  • The Secondary Amine: A diagnostic, sharp N-H stretching vibration.[1][2][3]

  • The p-Substituted Aromatic System: Specific out-of-plane bending vibrations indicating 1,4-substitution.[1]

This guide provides a validated protocol for the characterization of this molecule, focusing on distinguishing it from its unreduced imine precursor and starting materials.

Experimental Protocol

Instrumentation & Sampling Logic

Why ATR? While KBr pellets offer high resolution, Diamond ATR (Attenuated Total Reflectance) is the recommended industry standard for this compound. Amine salts can be hygroscopic, and the free base may exist as a viscous oil or low-melting solid.[1] ATR eliminates the pathlength variation and moisture uptake associated with KBr pressing.

Validated Workflow

The following workflow ensures data integrity and reproducibility.

AnalysisWorkflow Start Sample Isolation Prep Crystal Contact (High Pressure) Start->Prep Bg Background Scan (Air/Crystal) Scan Acquisition (4 cm⁻¹, 32 Scans) Bg->Scan Reference Prep->Scan QC Quality Check (CO₂/H₂O bands) Scan->QC QC->Prep Fail (Low Energy) Process ATR Correction & Baseline QC->Process Pass

Figure 1: Analytical workflow for FT-IR acquisition using Diamond ATR.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the diamond surface with isopropanol.[1] Ensure the energy curve shows no residual organic bands (check 2800–3000 cm⁻¹).

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution). Critical: Ensure humidity levels are stable to prevent water vapor interference in the N-H region (3300–3500 cm⁻¹).

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal. Apply maximum pressure using the anvil to ensure intimate contact (monitor the evanescent wave penetration depth).

    • If Oil: Apply a thin film; no pressure anvil is required, but cover to prevent evaporation of volatile impurities.[1]

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and "Automatic Baseline Correction."

Spectral Analysis & Band Assignment

The spectrum of N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline is a sum of its functional moieties. The table below details the diagnostic bands required for positive identification.

Molecular Dissection Logic

MoleculeStructure Molecule N-(1,3-benzodioxol-5-ylmethyl) -4-methylaniline Benzodioxole 1,3-Benzodioxole Ring Molecule->Benzodioxole Linker Methylene Bridge (-CH₂-) Molecule->Linker Amine Secondary Amine (-NH-) Molecule->Amine Toluidine p-Toluidine Ring Molecule->Toluidine COC COC Benzodioxole->COC C-O-C Stretch 1250 & 1040 cm⁻¹ CH CH Linker->CH Aliphatic C-H 2800-2950 cm⁻¹ NH NH Amine->NH N-H Stretch ~3400 cm⁻¹ Ar Ar Toluidine->Ar p-Subst. Bend ~815 cm⁻¹

Figure 2: Correlation between molecular moieties and diagnostic IR spectral regions.

Diagnostic Peak Table
Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentCausality / Notes
Secondary Amine 3380 – 3420 Weak/Mediumν(N-H) StretchSingle sharp band.[1] Distinguishes from primary amines (doublet) or tertiary amines (absent).[1][3]
Aromatic C-H 3000 – 3100Weakν(C-H)Diagnostic of unsaturation.[1]
Aliphatic C-H 2850 – 2960Mediumν(C-H)Methylene bridge (-CH₂-) and Methyl group (-CH₃) stretches.[1]
Benzodioxole 1235 – 1260 Very Strong ν(C-O-C) AsymThe "Ether Butterfly" stretch. Highly characteristic of the methylenedioxy ring [1].
Benzodioxole 1030 – 1045 Strongν(C-O-C) SymSymmetric ether stretch.[1]
Benzodioxole ~920 – 940MediumRing BreathingCharacteristic of the dioxole ring fusion.
Aromatic Ring 1500 – 1610Mediumν(C=C)Ring skeletal vibrations (usually 2-3 bands).[1]
p-Substitution 810 – 820 Strongδ(C-H) oopOut-of-plane bending for 2 adjacent hydrogens (para-substitution pattern) [2].[1]
C-N Stretch 1260 – 1340Mediumν(C-N)Aromatic amine C-N stretch (often overlaps with ether bands).[1]

Impurity Profiling & Quality Control

In drug development and synthesis, this compound is typically formed via reductive amination of piperonal and p-toluidine.[1] The IR spectrum is a powerful tool for monitoring reaction completeness.

Differentiating the Imine Intermediate

Before reduction, the intermediate is a Schiff base (imine).

  • Imine Signal: A strong band at 1620–1650 cm⁻¹ (νC=N).[1]

  • Target Signal: The reduced secondary amine shows the N-H stretch at ~3400 cm⁻¹ .

  • QC Rule: If the spectrum shows both a C=N band and an N-H band, the reduction is incomplete.

Starting Material Contamination
  • Piperonal (Aldehyde): Look for a Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .[1]

  • p-Toluidine (Primary Amine): Look for a doublet in the 3300–3500 cm⁻¹ region (symmetric and asymmetric N-H stretch) and the N-H scissoring band at ~1620 cm⁻¹.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1,3-Benzodioxole Infrared Spectrum. National Institute of Standards and Technology.[1][4] [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]

  • Tahir, M. N., et al. (2010).[1][5][6] N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E. (Structural data on the Schiff base precursor). [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating the Neuropharmacological Profile of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a novel chemical entity with limited to no published research in the field of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a novel chemical entity with limited to no published research in the field of neuroscience. The following application notes and protocols are therefore presented as a scientifically-grounded, hypothetical framework for the initial investigation of this compound based on structure-activity relationships to known neuroactive agents sharing the 1,3-benzodioxole moiety. All proposed experiments should be conducted with appropriate ethical and safety considerations.

Introduction and Rationale

The chemical structure of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine suggests its potential as a neuroactive compound. The presence of the 1,3-benzodioxole (methylenedioxyphenyl) group is a hallmark of a class of compounds known as entactogens or empathogens, the most famous of which is 3,4-methylenedioxymethamphetamine (MDMA). These compounds are known to potently interact with monoamine transporters, particularly the serotonin transporter (SERT), leading to significant alterations in neurotransmitter release and subsequent behavioral effects. The N-substitution with a 4-methylbenzyl group is a less common modification but is hypothesized to modulate the compound's affinity and selectivity for various transporters and receptors, potentially leading to a unique pharmacological profile.

These application notes provide a comprehensive guide for the initial characterization of this novel compound, from in vitro screening to in vivo behavioral assessment. The proposed workflow is designed to elucidate its mechanism of action, potential therapeutic applications, and off-target effects.

Postulated Mechanism of Action

Based on its structural similarity to other methylenedioxy-containing compounds, we postulate that (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine acts as a monoamine transporter ligand. The primary hypothesis is that it will exhibit significant affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The large N-benzyl substituent may confer higher selectivity for certain transporters compared to others.

The proposed mechanism involves binding to these transporters and potentially acting as a releasing agent or a reuptake inhibitor. As a releasing agent, it would induce reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. As a reuptake inhibitor, it would block the clearance of monoamines from the synapse. The balance of these actions at the different transporters will ultimately define its neurochemical and behavioral effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine transporter Monoamine Transporter (SERT, DAT, NET) compound->transporter Binds to and reverses transport monoamine_syn Increased Synaptic Monoamines transporter->monoamine_syn Release vesicle Vesicular Monoamine Transporter 2 (VMAT2) monoamine_pre Monoamines (5-HT, DA, NE) monoamine_pre->vesicle Packaging receptor Postsynaptic Receptors monoamine_syn->receptor Binds signal Downstream Signaling & Neuronal Activity receptor->signal G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Synaptosomes B Pre-load with [³H]Neurotransmitter A->B C Wash to Remove Excess Radiotracer B->C D Expose to Test Compound C->D E Incubate D->E F Separate Supernatant and Synaptosomes E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Release and EC50 G->H

Figure 2: Workflow for In Vitro Neurotransmitter Release Assay. A step-by-step diagram outlining the key phases of the synaptosomal release experiment, from preparation to data analysis.

In Vivo Neurochemical and Behavioral Assessment

Following in vitro characterization, the next logical step is to assess the compound's effects in a living organism. These experiments aim to correlate the in vitro findings with in vivo neurochemistry and observable behaviors.

Application Note: In Vivo Microdialysis

In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Rationale: This technique provides direct evidence of how the compound alters synaptic concentrations of monoamines in real-time. It can confirm the in vitro release data and provide insights into the time course of action and dose-response relationships in the brain.

Protocol: Microdialysis in the Nucleus Accumbens of Rats

Objective: To measure the effect of systemic administration of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine on extracellular levels of dopamine and serotonin in the nucleus accumbens.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (e.g., 2 mm membrane).

  • Surgical tools, anesthesia.

  • HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.

  • Test compound formulated for injection (e.g., dissolved in saline with a co-solvent).

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of several days.

  • Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.

  • Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor the changes in dopamine and serotonin levels.

  • Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Presentation: Express the results as a percentage change from the baseline for each time point and each dose.

Application Note: Behavioral Assays

Behavioral assays are essential to understand the functional consequences of the neurochemical changes induced by the compound. The choice of assay should be guided by the in vitro and microdialysis data. Given the hypothesized entactogenic and stimulant-like properties, assays for locomotor activity and social behavior are highly relevant.

Protocol: Locomotor Activity Assessment

Objective: To assess the effect of the compound on spontaneous locomotor activity.

Procedure:

  • Acclimate rats to an open-field arena equipped with infrared beams to automatically track movement.

  • Administer the test compound or vehicle.

  • Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Analyze the data in time bins to observe the onset, peak, and duration of the effect. A stimulant-like effect would be expected to increase locomotor activity.

Protocol: Social Interaction Test

Objective: To evaluate the pro-social or anti-social effects of the compound.

Procedure:

  • Use a three-chamber social approach task. The arena is divided into three chambers connected by openings.

  • Habituation: Allow a test rat to freely explore all three empty chambers.

  • Sociability Phase: Place a novel, unfamiliar rat (Stranger 1) in a wire cage in one of the side chambers. Place an empty cage in the opposite chamber.

  • Administer the test compound or vehicle to the test rat.

  • Place the test rat in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

  • Use video tracking software to measure the time spent in each chamber and the time spent interacting with the caged rat versus the empty cage.

  • A pro-social, entactogenic-like effect would be indicated by a significant increase in the time spent interacting with Stranger 1 compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered approach to the neuropharmacological investigation of the novel compound (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. The proposed workflow, progressing from in vitro binding and function to in vivo neurochemistry and behavior, provides a robust framework for elucidating its mechanism of action and potential effects.

Positive findings, such as high affinity and releasing activity at SERT coupled with pro-social behavioral effects, would warrant further investigation into its therapeutic potential, possibly in the context of psychiatric disorders like PTSD or social anxiety. Conversely, high activity at DAT and significant locomotor stimulation would suggest a profile more akin to classical psychostimulants, necessitating an evaluation of its abuse liability. Subsequent studies should also include comprehensive off-target screening (e.g., using a broad receptor panel like the CEREP panel) and pharmacokinetic analysis to fully characterize the compound.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Application

use of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine as a research chemical

Application Note: Technical Evaluation & Protocols for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Part 1: Executive Summary & Chemical Profile Compound Identity: IUPAC Name: N-[(1,3-benzodioxol-5-yl)methyl]-1-(4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation & Protocols for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Part 1: Executive Summary & Chemical Profile

Compound Identity:

  • IUPAC Name: N-[(1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)methanamine[1][2]

  • Common Designations: Piperonyl-4-methylbenzylamine; PMBA-Dioxole.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 255.31 g/mol [1][2]

Research Significance: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine "privileged scaffold" in medicinal chemistry.[1][2] It combines two pharmacologically active motifs: the 1,3-benzodioxole (piperonyl) ring —a bioisostere for catechol moieties found in serotonergic ligands—and the 4-methylbenzyl group , which provides lipophilic bulk for hydrophobic pocket occupancy.[1][2]

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to synthesize tertiary amines targeting Monoamine Oxidase B (MAO-B) and the Serotonin Transporter (SERT).[1][2]

  • Synthetic Intermediate: A precursor for N-functionalized sulfonamides (antibacterial research) and N-methylated derivatives (neuroactive ligands).[1][2]

  • Analytical Standard: Used in impurity profiling for piperonal-based pharmaceutical synthesis.[1][2]

Part 2: Synthesis & Validation Protocol

Context: Commercially available stocks of this specific secondary amine can be variable in purity.[2] For high-precision biological screening, in-house synthesis via Reductive Amination is the gold standard.[1][2] This protocol ensures a contaminant-free amine suitable for enzymatic assays.[1][2]

Protocol A: Reductive Amination (Self-Validating)

Reaction Logic: This method utilizes a "one-pot" reductive amination where the imine intermediate is formed and reduced in situ.[1] We use Sodium Borohydride (NaBH


) for its chemoselectivity, avoiding reduction of the aromatic rings.[1][2]

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde) [CAS: 120-57-0][1][2]

  • 4-Methylbenzylamine [CAS: 104-84-7][1][2]

  • Methanol (anhydrous)[1][2]

  • Sodium Borohydride (NaBH

    
    )[1][2]
    
  • Dichloromethane (DCM) & Brine[1][2]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Establishment):

    • In a round-bottom flask, dissolve 10.0 mmol Piperonal in 30 mL anhydrous methanol.

    • Add 10.0 mmol 4-Methylbenzylamine dropwise while stirring at room temperature.

    • Validation Point: Monitor by TLC (Silica, 20% EtOAc/Hexane).[1][2] The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot.[1][2] Stir for 2–4 hours.
  • Reduction (Irreversible Step):

    • Cool the solution to 0°C (ice bath).

    • Add 15.0 mmol NaBH

      
        in small portions over 20 minutes. (Caution: Hydrogen gas evolution).[1][2]
      
    • Allow the mixture to warm to room temperature and stir overnight.

  • Quench & Isolation:

    • Quench with 10 mL water. Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with DCM (

      
       mL).[1][2]
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2]
  • Purification (The "Self-Validating" Step):

    • The crude oil is often pure enough, but conversion to the Hydrochloride Salt is recommended for stability.[2]

    • Dissolve freebase in diethyl ether. Add 2M HCl in ether dropwise.

    • Filter the white precipitate. Recrystallize from Isopropanol/Ethanol.

Data Output Table: Expected Physicochemical Properties

PropertySpecification (HCl Salt)Observation Notes
Appearance White crystalline solidOff-white indicates oxidation; recrystallize.[1][2]
Melting Point 210–215°C (Predicted)Sharp range (<2°C) confirms purity.[1][2]
1H NMR (DMSO-d6)

4.05 (s, 2H), 4.12 (s, 2H)
Distinct methylene singlets flanking the NH

.[1][2]
Solubility Water (Moderate), DMSO (High)Freebase is insoluble in water.[1][2]

Part 3: Biological Application (MAO-B Inhibition Probe)[1][2]

Context: The dibenzylamine structure is structurally homologous to fragments of Safinamide and Pargyline . This compound is used as a probe to map the substrate cavity of Monoamine Oxidase B (MAO-B).[1][2] The piperonyl ring mimics the dopamine catechol, while the 4-methylbenzyl group occupies the "entrance cavity" of the enzyme.

Protocol B: In Vitro MAO-B Inhibition Assay

Experimental Logic: This assay measures the production of hydrogen peroxide (H


O

) generated during the oxidation of a substrate (Tyramine or Benzylamine) by MAO-B.[1][2] The Amplex Red reagent reacts with H

O

to form fluorescent Resorufin.

Workflow Diagram (DOT):

MAO_Assay_Workflow Substrate Substrate (Tyramine) Reaction Incubation (37°C, 30 min) Substrate->Reaction Enzyme Enzyme (hMAO-B) Enzyme->Reaction Inhibitor Test Compound (Piperonyl-benzylamine) Inhibitor->Reaction Inhibition Detection Amplex Red + HRP (Fluorescence) Reaction->Detection H2O2 Release Readout Data Analysis (IC50 Calculation) Detection->Readout RFU @ 590nm

Figure 1: Fluorescence-based enzymatic screening workflow for MAO-B inhibition.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine HCl in DMSO to create a 10 mM stock.[1][2]

    • Prepare serial dilutions (1 nM to 100

      
      M) in reaction buffer (0.05 M Sodium Phosphate, pH 7.4).
      
  • Incubation:

    • In a 96-well black plate, add 10

      
      L of Test Compound dilution.
      
    • Add 40

      
      L of recombinant human MAO-B enzyme (approx. 1 U/mL).[1][2]
      
    • Incubate at 37°C for 15 minutes to allow inhibitor binding.[1][2]

  • Reaction Initiation:

    • Add 50

      
      L of Substrate Mix (200 
      
      
      
      M Tyramine + 200
      
      
      M Amplex Red + 1 U/mL Horseradish Peroxidase).[1][2]
  • Measurement:

    • Read Fluorescence immediately (Kinetic Mode) for 30 minutes.[1][2]

    • Excitation: 530–560 nm | Emission: 590 nm.[1][2]

  • Analysis:

    • Calculate slope (RFU/min) for the linear portion.[1][2]

    • Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .[1][2]
      

Part 4: Structural Derivatization (SAR Expansion)

Context: As a secondary amine, this compound is a versatile "parent" molecule.[2] Researchers often derivatize the central nitrogen to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration.[1][2]

Synthetic Pathway Diagram (DOT):

Derivatization_Pathways Parent Parent Secondary Amine (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Route1 Route A: Alkylation (MeI / K2CO3) Parent->Route1 Route2 Route B: Sulfonylation (R-SO2-Cl / Et3N) Parent->Route2 Product1 Tertiary Amine (N-Methyl Derivative) Target: Neuroreceptor Affinity Route1->Product1 Product2 Sulfonamide Target: Antibacterial/Antifungal Route2->Product2

Figure 2: Synthetic divergence strategies for Structure-Activity Relationship (SAR) exploration.[1][2]

Protocols for Derivatization:

  • N-Methylation (Eschweiler-Clarke or Alkylation): Converts the compound into a tertiary amine, often increasing affinity for serotonin transporters (SERT).[1][2]

  • Sulfonylation: Reaction with p-toluenesulfonyl chloride yields sulfonamides, which are screened for antimicrobial activity (see Reference 3).[1][2]

Part 5: Safety & Regulatory Handling

GHS Classification:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Precautions:

  • Storage: Store the HCl salt at 2–8°C, desiccated. Freebase is prone to oxidation (browning) upon air exposure.[1][2]

  • Legal Status: While not a scheduled controlled substance in most jurisdictions (unlike MDMA precursors such as PMK), it is a chemical analog.[1][2] Strictly for in vitro and animal research. Not for human consumption. [2]

References

  • PubChem. (2023).[1][2] Compound Summary: N-(1,3-Benzodioxol-5-ylmethyl)-4-methylaniline.[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1][2][3]

  • Mesto, E., et al. (2024).[1][2][4] Synthesis and crystallographic analysis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E. [Link][1][2][4]

  • Rasool, S., et al. (2019).[1][2] Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides.[1][2][5] Journal of the Chemical Society of Pakistan. [Link]

Sources

Method

Application Note: Pharmacological Characterization of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

[1] Introduction & Scientific Rationale Compound Overview (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (CAS: 4720-73-4, also known as N-(4-methylbenzyl)-3,4-methylenedioxybenzylamine) is a secondary bis-benzylamine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

Compound Overview

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (CAS: 4720-73-4, also known as N-(4-methylbenzyl)-3,4-methylenedioxybenzylamine) is a secondary bis-benzylamine derivative.[1][2][3][4] Its structure combines a piperonyl moiety (characteristic of entactogens like MDMA) with a p-tolyl group (common in stimulants).[1]

Experimental Objective

Based on Structure-Activity Relationships (SAR), this compound is hypothesized to modulate Monoamine Transporters (MATs).[1] The objective of this experimental design is to profile its interaction with the Serotonin (SERT) , Dopamine (DAT) , and Norepinephrine (NET) transporters.[5]

This guide provides a tiered in vitro workflow to determine:

  • Affinity (Ki): Does the compound bind to the target?

  • Function (IC50/EC50): Is it a reuptake inhibitor or a substrate-type releaser?

  • Metabolic Stability: Is the benzodioxole ring metabolically labile?

Experimental Workflow

The following flowchart illustrates the logical progression of assays required to fully characterize the compound.

ExperimentalWorkflow Compound (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Binding Tier 1: Radioligand Binding (Affinity Screen) Compound->Binding Functional Tier 2: Functional Uptake (Inhibitor vs. Substrate) Binding->Functional If Ki < 10 µM ADME Tier 3: Metabolic Stability (Microsomal Incubation) Functional->ADME Decision Lead Optimization / Safety Profiling ADME->Decision

Figure 1: Tiered experimental workflow for pharmacological profiling.

Tier 1: Radioligand Binding Assays (Affinity)[1]

Purpose: To determine the equilibrium dissociation constant (


) of the compound at human SERT, DAT, and NET.
Reagents & Assay Conditions
TransporterSource Tissue/CellRadioligandConcentrationNon-Specific Blocker
hSERT HEK-293 (transfected)[³H]Citalopram1.0 nMParoxetine (10 µM)
hDAT CHO-K1 (transfected)[³H]WIN 35,4285.0 nMGBR 12909 (10 µM)
hNET MDCK (transfected)[³H]Nisoxetine2.0 nMDesipramine (10 µM)
Detailed Protocol
  • Membrane Preparation:

    • Homogenize transfected cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet in fresh buffer.

  • Incubation:

    • In a 96-well plate, add 50 µL of test compound (concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL of Radioligand solution.[1][4][6]

    • Add 100 µL of membrane suspension (20-40 µg protein/well).

    • Incubate for 60 min at 25°C (equilibrium).

  • Termination:

    • Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.[1]

    • Wash filters 3x with ice-cold buffer.[1][6]

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1][7]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1]

Tier 2: Functional Uptake & Release Assays[1]

Purpose: To distinguish whether the compound acts as a Transporter Blocker (like cocaine) or a Substrate Releaser (like MDMA).[1]

Mechanism of Action Visualization

SynapticMechanism Synapse Synaptic Cleft Transporter Monoamine Transporter (SERT/DAT) Transporter->Synapse Inhibition (Blocker) Transporter->Synapse Efflux (Releaser) Compound Test Compound Compound->Transporter Binds Neurotransmitter Neurotransmitter (5-HT/DA) Neurotransmitter->Transporter Reuptake

Figure 2: Distinguishing mechanism of action: Inhibition vs. Efflux.[1][5]

Protocol: Synaptosomal Uptake Inhibition

System: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).[1]

  • Preparation:

    • Dissect rat brain tissue and homogenize in 0.32 M sucrose.[1]

    • Centrifuge (1000 x g, 10 min) to remove debris; save supernatant (S1).

    • Centrifuge S1 (12,000 x g, 20 min) to yield crude synaptosomal pellet (P2). Resuspend in Krebs-Ringer buffer.[1]

  • Assay:

    • Pre-incubate synaptosomes with test compound (10 min, 37°C).

    • Add [³H]Dopamine or [³H]5-HT (final conc. 10-20 nM).[1][7]

    • Incubate for 5 min (ensure linear uptake phase).

  • Stop:

    • Terminate by rapid filtration.[1] Count radioactivity.[1][4][6]

  • Interpretation:

    • Reduction in uptake indicates interaction.[1] Compare potency (

      
      ) against standard blockers (Cocaine/Fluoxetine).[1]
      
Protocol: Release Assay (Differentiation Step)

If the compound shows high affinity but weak uptake inhibition, it may be a substrate.

  • Pre-loading: Incubate synaptosomes with [³H]MPP+ (DAT substrate) or [³H]5-HT for 20 min.

  • Wash: Remove extracellular radioligand by centrifugation.[1]

  • Challenge: Add test compound.

  • Measurement: Measure radioactivity in the supernatant (efflux) vs. pellet (retention).[1]

    • Result: A dose-dependent increase in supernatant radioactivity indicates the compound is a Releaser .[1]

Tier 3: Metabolic Stability (Microsomal)[1]

Rationale: The 1,3-benzodioxole ring is susceptible to CYP450-mediated demethylenation (opening the ring to a catechol), which can lead to reactive metabolites or rapid clearance.

Protocol
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

    • Test Compound: 1 µM final concentration.

  • Time Course: Incubate at 37°C. Sample at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • Calculate

      
       and Intrinsic Clearance (
      
      
      
      ).[1]

Data Reporting & Criteria

ParameterHigh Potency/RiskModerateLow Potency/Risk
Binding

< 100 nM100 nM - 1 µM> 1 µM
Uptake

< 500 nM500 nM - 5 µM> 5 µM
Metabolic

< 15 min (Unstable)15 - 60 min> 60 min (Stable)

Safety Note: If the compound acts as a potent 5-HT releaser (similar to MDMA) and shows cytotoxicity in the metabolic assay (catechol formation), it poses a high risk of serotonergic neurotoxicity.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays.[1] University of North Carolina at Chapel Hill.[1]

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters."[1] European Journal of Pharmacology, 340(2-3), 249-258.[1]

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue."[1] Neuropsychopharmacology, 37(5), 1192-1203.[1]

  • PubChem. "Compound Summary: N-(1,3-Benzodioxol-5-ylmethyl)-4-methylaniline (Related Structure)."[1][8] National Library of Medicine.[1] Link[1]

  • Creative Bioarray. "Radioligand Binding Assay Protocol." Application Notes. Link

Sources

Application

Application Note: Preclinical Investigation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the preclinical investigation, synthesis, and in vivo application of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the preclinical investigation, synthesis, and in vivo application of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (also referred to as N-(4-methylbenzyl)piperonylamine ).

While often utilized as a high-value intermediate in the synthesis of complex bioactives (e.g., pyrroloquinoline diuretics, ion channel modulators), this scaffold possesses intrinsic pharmacological properties—specifically regarding Cytochrome P450 (CYP) modulation and monoamine transporter interactions—that require rigorous in vivo characterization.

Part 1: Pharmacological Rationale & Mechanism

Structural Analysis & Pharmacophore

The molecule consists of a secondary amine core flanked by two lipophilic aromatic domains:[1]

  • Piperonyl (1,3-Benzodioxol-5-ylmethyl) Group: A "privileged structure" in medicinal chemistry. It acts as a bioisostere for the indole ring and is a known pharmacophore for CYP450 inhibition (via mechanism-based inactivation by the methylene dioxy carbene) and Monoamine Oxidase (MAO) inhibition .

  • 4-Methylbenzyl Group: Provides steric bulk and lipophilicity, enhancing blood-brain barrier (BBB) penetration and affinity for hydrophobic pockets in targets like KCNQ (Kv7) channels or Sigma-1 receptors .

Primary Applications
  • Precursor for Diuretics & Ion Channel Modulators: This amine is the critical pharmacophore in the synthesis of N-(arylalkyl)-pyrrolo[3,2,1-ij]quinoline-5-carboxamides , a novel class of diuretics that inhibit aldosterone production [1].

  • CYP450 Modulation (Bio-enhancer): Due to the piperonyl moiety, the compound acts as a potential bio-enhancer, inhibiting the metabolism of co-administered drugs.

  • CNS Probe: As a lipophilic secondary benzylamine, it serves as a probe for studying Sigma-1 receptor ligand binding and MAO-B selectivity.

Part 2: Experimental Protocols

Protocol A: In Vivo Pharmacokinetics (PK) & Metabolic Stability

Objective: To determine the plasma stability, clearance, and metabolite profile, focusing on the lability of the methylenedioxy ring.

Materials:

  • Test Compound: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (>98% purity).

  • Subjects: Male Sprague-Dawley rats (200–250 g), n=6 per group.

  • Vehicle: 5% DMSO / 5% Solutol HS-15 / 90% Saline.

Step-by-Step Methodology:

  • Dose Preparation: Formulate the amine at 5 mg/kg (IV) and 20 mg/kg (PO). Ensure complete solubilization; sonicate if necessary.

  • Administration:

    • Group A (IV): Administer via tail vein bolus.

    • Group B (PO): Administer via oral gavage.

  • Blood Sampling: Collect 200 µL blood via jugular vein catheter at T=0, 5, 15, 30 min, 1, 2, 4, 8, and 24 h post-dose.

  • Plasma Extraction: Centrifuge at 4°C (3000 x g, 10 min). Precipitate proteins with ice-cold acetonitrile containing Internal Standard (e.g., Verapamil).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient elution (Water/0.1% Formic Acid vs. Acetonitrile).

    • Target Ions: Monitor for the parent mass [M+H]+ and the catechol metabolite (loss of methylene bridge), which indicates metabolic activation.

Self-Validating Check:

  • Control: Include a "Proadifen" (SKF-525A) treated group to confirm CYP-mediated clearance.

  • Success Criteria: Bioavailability (F%) > 20% indicates sufficient stability for CNS or systemic efficacy studies.

Protocol B: Diuretic Efficacy Model (Derivative Application)

Context: This protocol validates the amine's efficacy when incorporated into a pyrroloquinoline scaffold (Compound 2l in literature [1]).[2]

Objective: Assess diuretic activity and electrolyte excretion.

Methodology:

  • Acclimatization: House Wistar rats in metabolic cages for 3 days prior to testing to establish baseline urine output.

  • Fasting: Deprive rats of food (but not water) for 12 hours pre-dosing.

  • Treatment Groups (n=8):

    • Vehicle Control (1% Starch mucilage).

    • Positive Control: Hydrochlorothiazide (10 mg/kg).

    • Test Group: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine derivative (10 mg/kg, Oral).

  • Hydration Load: Administer saline load (25 mL/kg) immediately after dosing to ensure uniform hydration.

  • Sample Collection: Collect urine at 0–5 h and 5–24 h intervals.

  • Analysis:

    • Measure total urine volume (mL/100g).

    • Analyze Na+, K+, and Cl- levels using Ion Selective Electrodes (ISE).

Data Interpretation:

  • Saluretic Index: Calculate

    
    . A value > 1.5 indicates significant diuretic potential.
    
  • Aldosterone Inhibition: If K+ excretion is spared relative to Na+, this suggests aldosterone antagonism (a known property of this scaffold class).

Part 3: Visualization & Workflows

Pharmacophore & Mechanism Diagram

This diagram illustrates the dual-nature of the molecule: as a metabolic inhibitor (Piperonyl) and a target ligand (Benzylamine).

PharmacophoreMechanism cluster_0 Structural Domains cluster_1 Biological Targets Compound (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Piperonyl Piperonyl Moiety (1,3-Benzodioxole) Compound->Piperonyl Linker Secondary Amine (-NH-) Compound->Linker Benzyl 4-Methylbenzyl Group (Lipophilic Tail) Compound->Benzyl CYP CYP450 Enzymes (Mechanism-Based Inactivation) Piperonyl->CYP Carbene formation MAO MAO-B Enzyme (Inhibition) Linker->MAO Substrate mimicry IonChannel KCNQ / CaSR Channels (Modulation) Benzyl->IonChannel Hydrophobic pocket binding

Caption: Structural dissection of the amine showing its pharmacophore mapping to specific biological targets (CYP, MAO, Ion Channels).

Synthesis & Application Workflow

This workflow details the path from the raw amine to its application in in vivo efficacy models.

Workflow Start Start: Raw Materials Reaction Reductive Amination: Piperonylamine + 4-Methylbenzaldehyde (NaBH4, MeOH) Start->Reaction Product Target Amine: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Reaction->Product Split Application Product->Split Probe Path A: Pharmacological Probe Split->Probe Inter Path B: Drug Synthesis Intermediate Split->Inter Assay_PK In Vivo PK Study (Metabolic Stability) Probe->Assay_PK Assay_Tox Acute Toxicity (OECD 423) Assay_PK->Assay_Tox Deriv Reaction with Pyrroloquinoline Ester Inter->Deriv Diuretic Final Drug: 6-Hydroxy-pyrroloquinoline carboxamide derivative Deriv->Diuretic InVivo In Vivo Diuretic Assay (Rat Metabolic Cage) Diuretic->InVivo

Caption: Experimental workflow distinguishing the use of the amine as a direct pharmacological probe versus a synthetic intermediate for diuretic drugs.

Part 4: Quantitative Data Summary (Reference Values)

The following data points are derived from structure-activity relationship (SAR) studies of analogous N-benzyl-piperonylamines [1][2].

ParameterValue / ObservationClinical Significance
LogP (Calculated) 3.2 – 3.5High lipophilicity; predicts good BBB penetration.
pKa ~9.5 (Secondary Amine)Predominantly ionized at physiological pH, but lipophilic enough to cross membranes.
CYP3A4 IC50 < 10 µM (Estimated)Potential for drug-drug interactions (inhibition).
Diuretic Potency 120% of HydrochlorothiazideWhen incorporated into pyrroloquinoline scaffold (10 mg/kg dose).
Acute Toxicity LD50 > 300 mg/kg (Rat, PO)Generally low acute toxicity for the amine class.

References

  • Ukrainets, I. V., et al. (2018).[2] "The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides." Molecules, 23(9), 2189.

    • Relevance: Validates the use of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (Compound 2l synthesis) as a key component in highly active diuretic agents.[2]

  • Murray, M. (2000). "Mechanisms of inhibitory and heteroactivation of cytochrome P450 by substituted methylenedioxyphenyl derivatives." Current Drug Metabolism, 1(1), 67-84.

    • Relevance: Establishes the mechanism of CYP inhibition by the piperonyl (methylenedioxyphenyl) pharmacophore present in the target amine.
  • ChemBridge Corporation. (2023). "Product Monograph: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Hydrobromide.

    • Relevance: Confirms chemical identity, purity standards, and availability for research.

Sources

Method

The Versatile Precursor: Application Notes for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic use of versatile precursors is paramount for the efficient construction of complex molecular architectures. (1,3-Benzodioxol-5-ylmethyl)(4-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of versatile precursors is paramount for the efficient construction of complex molecular architectures. (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine emerges as a valuable, yet under-explored, secondary amine scaffold. Its unique combination of a benzodioxole moiety, a common feature in numerous natural products and pharmacologically active compounds, and a readily modifiable 4-methylbenzyl group, makes it a strategic starting point for the synthesis of a diverse array of target molecules. This guide provides detailed application notes and protocols for the synthesis of this precursor and its subsequent elaboration into more complex chemical entities, with a particular focus on the synthesis of isoquinoline alkaloids and related heterocyclic systems. The methodologies presented herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery and process development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is crucial for its effective use in synthesis and for its proper characterization.

PropertyValue
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Boiling Point Decomposes upon heating
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane. Insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.20 (d, J = 7.8 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 6.85 (s, 1H), 6.75 (d, J = 7.9 Hz, 1H), 6.73 (d, J = 1.5 Hz, 1H), 5.93 (s, 2H), 3.70 (s, 2H), 3.68 (s, 2H), 2.33 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 147.8, 146.7, 137.0, 136.9, 133.8, 129.2, 128.9, 121.9, 109.2, 108.2, 101.0, 53.4, 53.2, 21.1.
IR (ATR, cm⁻¹) 3005, 2915, 2860, 1605, 1502, 1488, 1442, 1245, 1100, 1038, 928, 805.
MS (ESI+) m/z 256.1 [M+H]⁺

Note: Spectroscopic data are predicted based on standard chemical shift values and fragmentation patterns and should be confirmed by experimental analysis.

Synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: A Detailed Protocol

The most direct and efficient method for the synthesis of the title compound is through the reductive amination of piperonal (1,3-benzodioxol-5-carbaldehyde) with 4-methylbenzylamine. This one-pot reaction proceeds via the in-situ formation of an imine, which is then reduced to the desired secondary amine. Two common and effective reduction methods are presented below.

Method 1: Catalytic Hydrogenation

This method is highly efficient and yields a clean product, making it suitable for larger-scale synthesis.

Reaction Scheme:

G Piperonal Piperonal Imine Imine Intermediate Piperonal->Imine + FourMethylbenzylamine 4-Methylbenzylamine FourMethylbenzylamine->Imine Precursor (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Imine->Precursor H₂, Pd/C Methanol

A schematic of the synthesis of the precursor.

Materials:

  • Piperonal (1,3-benzodioxol-5-carbaldehyde)

  • 4-Methylbenzylamine

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (10.0 g, 66.6 mmol) and anhydrous methanol (100 mL). Stir until the piperonal has completely dissolved.

  • Amine Addition: To the stirred solution, add 4-methylbenzylamine (8.07 g, 66.6 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir the mixture for 1 hour at room temperature to facilitate the formation of the imine intermediate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.7 g, ~1 mol%) to the reaction mixture.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for smaller scales) or transfer the mixture to a Parr hydrogenation apparatus. Purge the flask with hydrogen gas three times. Maintain a positive pressure of hydrogen (1 atm for a balloon, or 50 psi for a Parr apparatus) and stir the reaction vigorously.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent system) or by gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the imine intermediate. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol (2 x 20 mL).

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize the solid from a minimal amount of hot ethanol or isopropanol to yield (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine as a crystalline solid.

Expected Yield: 85-95%

Method 2: Reduction with Sodium Borohydride

This method is a convenient alternative to catalytic hydrogenation, particularly for smaller-scale syntheses where specialized hydrogenation equipment may not be available.

Reaction Scheme:

G Piperonal Piperonal Imine Imine Intermediate Piperonal->Imine + FourMethylbenzylamine 4-Methylbenzylamine FourMethylbenzylamine->Imine Precursor (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Imine->Precursor NaBH₄ Methanol

A schematic of the synthesis of the precursor.

Materials:

  • Piperonal (1,3-benzodioxol-5-carbaldehyde)

  • 4-Methylbenzylamine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Protocol:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve piperonal (10.0 g, 66.6 mmol) in methanol (100 mL). Add 4-methylbenzylamine (8.07 g, 66.6 mmol) and stir the solution at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.78 g, 73.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water (50 mL) at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to obtain the pure secondary amine.

Expected Yield: 80-90%

Application as a Precursor for Isoquinoline Synthesis

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is an excellent precursor for the synthesis of substituted tetrahydroisoquinolines and isoquinolines, which are core structures in many alkaloids and pharmacologically active molecules. The following protocols outline its use in the classic Bischler-Napieralski and Pictet-Spengler reactions.

Application 1: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. This requires the initial acylation of the secondary amine precursor.

Workflow:

G Precursor (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Acylation Acylation (e.g., Acetyl Chloride) Precursor->Acylation Amide N-Acyl Intermediate Acylation->Amide Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) Amide->Cyclization Dihydroisoquinoline Substituted Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Oxidation Isoquinoline Substituted Isoquinoline Oxidation->Isoquinoline

Bischler-Napieralski synthesis workflow.

Protocol: Synthesis of a Substituted Dihydroisoquinoline

  • Step 1: Acylation of the Precursor.

    • Dissolve (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (5.0 g, 19.6 mmol) and triethylamine (3.0 mL, 21.5 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C and add acetyl chloride (1.5 mL, 20.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetylated amide. This is often used in the next step without further purification.

  • Step 2: Bischler-Napieralski Cyclization.

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.

    • Dissolve the crude amide from the previous step in anhydrous toluene (50 mL).

    • Add phosphorus oxychloride (POCl₃) (5.5 mL, 58.8 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous mixture with a concentrated solution of sodium hydroxide until pH > 10.

    • Extract the product with dichloromethane (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline derivative.

Application 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[1][2] To utilize our precursor in this reaction, it must first be converted into a suitable β-phenylethylamine derivative. This can be achieved by N-alkylation with a 2-bromo-1-phenylethanone derivative followed by reduction.

Workflow:

G Precursor (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Alkylation N-Alkylation with 2-bromo-1-phenylethanone derivative Precursor->Alkylation Ketoamine β-Ketoamine Intermediate Alkylation->Ketoamine Reduction Reduction of Ketone (e.g., NaBH₄) Ketoamine->Reduction Aminoalcohol β-Aminoalcohol Intermediate Reduction->Aminoalcohol Cyclization Pictet-Spengler Cyclization (e.g., HCHO, H⁺) Aminoalcohol->Cyclization Tetrahydroisoquinoline Substituted Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Welcome to the dedicated technical support guide for navigating the purification challenges of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. This resource is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this secondary amine. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to Purification Challenges

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary dibenzylamine derivative. Its purification can be complicated by the presence of structurally similar impurities, its potential for oxidation, and its physical properties which can make crystallization challenging. The primary synthesis route, reductive amination of piperonal with 4-methylbenzylamine, can lead to several byproducts that require careful separation. This guide will provide a structured approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My TLC plate shows multiple spots even after initial work-up. What are they and how do I get rid of them?

Common Impurities:

The most common impurities from a reductive amination reaction include:

  • Unreacted Starting Materials: Piperonal and 4-methylbenzylamine.

  • Over-alkylation Product: Formation of a tertiary amine.

  • Imine Intermediate: The Schiff base formed between piperonal and 4-methylbenzylamine may not have been fully reduced.

  • Piperonyl Alcohol: Formed from the reduction of unreacted piperonal.

Troubleshooting Workflow:

TLC Troubleshooting TLC Multiple Spots on TLC Stain Visualize with Appropriate Stain (e.g., Ninhydrin, Permanganate) TLC->Stain Identify Identify Spots by Co-spotting with Starting Materials Stain->Identify SM_Present Starting Materials Present? Identify->SM_Present Imine_Present Imine Intermediate Suspected? SM_Present->Imine_Present No Wash Perform Acid-Base Extraction SM_Present->Wash Yes Other_Spots Other Unidentified Spots? Imine_Present->Other_Spots No Column Column Chromatography Imine_Present->Column Yes Other_Spots->Column Yes Wash->Column Recrystallize Recrystallization or Salt Formation Column->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: Troubleshooting workflow for multiple spots on a TLC plate.

Detailed Protocols:

  • TLC Visualization:

    • Ninhydrin Stain: This stain is specific for primary and secondary amines.[1][2] Secondary amines like your product will typically appear as a yellow or orange spot after heating.[2] Unreacted 4-methylbenzylamine (a primary amine) will give a distinct pink or purple spot.[1][2]

    • Potassium Permanganate Stain: This is a general oxidizing stain that will visualize most organic compounds. It is particularly useful for detecting the aldehyde (piperonal) and the imine intermediate, which will appear as yellow spots on a purple background.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a 1M HCl solution. The desired secondary amine and any unreacted primary amine will move into the aqueous layer as their hydrochloride salts. Aldehyde and imine impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with 1M NaOH until the pH is >10.

    • Extract the aqueous layer with fresh organic solvent. The free amines will now be in the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 100% hexanes and gradually increase the polarity to 10-20% ethyl acetate in hexanes. The less polar tertiary amine impurity will elute first, followed by the desired secondary amine. The more polar starting materials and piperonyl alcohol will elute last.

    • Tailing Prevention: Amines can tail on silica gel. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.

Q2: My product is an oil and won't crystallize. How can I solidify it?

Causality: The presence of impurities can significantly inhibit crystallization by disrupting the crystal lattice formation. Additionally, some dibenzylamines are oils at room temperature.

Troubleshooting Strategies:

  • Purity Check: Ensure the product is pure by TLC and/or ¹H NMR. If impurities are present, repeat the appropriate purification steps (acid-base extraction, column chromatography).

  • Recrystallization Solvent Screening:

    • A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Common solvent systems to try for amines include:

      • Hexanes/Ethyl Acetate

      • Ethanol/Water

      • Isopropanol

    Solvent SystemRationale
    Hexanes/Ethyl AcetateGood for compounds of intermediate polarity.
    Ethanol/WaterThe product should be soluble in ethanol and insoluble in water.
    IsopropanolA single solvent system that can be effective for many amines.
  • Salt Formation: Converting the amine to its hydrochloride or another salt can often induce crystallization and is an excellent purification technique.[3]

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the purified amine in a minimal amount of a solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise while stirring.

      • The hydrochloride salt should precipitate out of the solution.

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Q3: The color of my product is off-white or yellow. How can I decolorize it?

Causality: Color in the final product is often due to trace impurities, particularly oxidation products. Benzylamines can be susceptible to air oxidation over time, leading to colored byproducts.

Decolorization Techniques:

  • Activated Carbon Treatment:

    • Dissolve the product in a suitable solvent.

    • Add a small amount of activated carbon (charcoal) (typically 1-5% by weight).

    • Heat the mixture gently for a short period (5-15 minutes).

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Proceed with crystallization.

  • Distillation: For thermally stable amines, vacuum distillation can be a highly effective purification method to remove colored, non-volatile impurities.[4] Given the likely high boiling point of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, high vacuum would be necessary.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine? A: Based on structurally similar compounds, the pure free base is likely to be a colorless to pale yellow oil or a low-melting solid. Its hydrochloride salt should be a white to off-white crystalline solid.

Q: How should I store the purified compound? A: To prevent oxidation and degradation, store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and heat. Refrigeration is recommended for long-term storage. The benzodioxole moiety is generally stable under normal conditions.[5]

Q: What are the key NMR signals to confirm the structure of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine? A: In the ¹H NMR spectrum, you should expect to see:

  • A singlet for the two protons of the -OCH₂O- group of the benzodioxole ring around 5.9-6.0 ppm.

  • Singlets for the two benzylic -CH₂- groups.

  • A singlet for the methyl group on the 4-methylbenzyl moiety around 2.3 ppm.

  • A broad singlet for the N-H proton of the secondary amine.

  • Aromatic protons in their respective regions.

Q: What is the expected mass spectrum fragmentation pattern? A: In the mass spectrum, you would expect to see the molecular ion peak. Common fragmentation patterns for dibenzylamines involve cleavage of the C-N bond, leading to the formation of benzyl and substituted benzyl cations.[6][7]

References

  • [N-(Benzo[d][3][4]dioxol-5-ylmethyl)-4-methylaniline. PubChem.]([Link])

Sources

Optimization

Technical Support Center: Interpreting Ambiguous NMR Spectra of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Welcome to the technical support center for the analysis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the Nuclear Magnetic Resonance (NMR) spectra of this compound. Here, we address specific ambiguities and provide troubleshooting strategies to ensure accurate structural elucidation.

Troubleshooting Guide

This section tackles common problems encountered during the NMR analysis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. Each issue is presented in a question-and-answer format, offering explanations and actionable protocols.

Q1: Why do the aromatic signals in my ¹H NMR spectrum show significant overlap?

A1: The inherent structural similarity of the two aromatic rings in (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine often leads to overlapping signals in the aromatic region (typically δ 6.7-7.3 ppm).

The benzodioxole and the 4-methylbenzyl (tolyl) moieties both contain protons in similar electronic environments, causing their chemical shifts to be very close. This can make direct assignment from a 1D ¹H NMR spectrum challenging.

Causality and Resolution Strategy:

The proximity of these chemical shifts is a fundamental property of the molecule. To resolve this ambiguity, we must employ techniques that can differentiate between protons based on their connectivity to other nuclei.

Experimental Protocol: 2D NMR Spectroscopy for Signal Resolution

Two-dimensional (2D) NMR experiments are invaluable for resolving overlapping signals by spreading the information across a second dimension.[1][2]

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[3][4]

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[5][6]

Logical Workflow for Resolving Aromatic Signal Overlap

G start Ambiguous Aromatic Signals in ¹H NMR cosy Acquire ¹H-¹H COSY Spectrum start->cosy Identify J-coupling hsqc Acquire ¹H-¹³C HSQC Spectrum start->hsqc Utilize ¹³C dispersion assign_cosy Assign Protons Within Each Aromatic Ring cosy->assign_cosy assign_hsqc Correlate Protons to Distinct Carbons hsqc->assign_hsqc end Unambiguous Signal Assignment assign_cosy->end assign_hsqc->end

Caption: Workflow for resolving overlapping aromatic signals.

Q2: I'm observing unexpected peaks in the aliphatic region of my ¹H NMR spectrum. What could be the cause?

A2: Unexpected aliphatic signals can arise from several sources, including impurities from the synthesis, residual solvents, or degradation of the sample.

The primary aliphatic signals for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine are the two methylene bridges and the methyl group on the tolyl ring.

Potential Sources and Troubleshooting Steps:

  • Synthesis Impurities: Common impurities can include unreacted starting materials such as 1,3-benzodioxole-5-methanamine or 4-methylbenzyl chloride.

    • Action: Compare the chemical shifts of the unexpected peaks with the known spectra of the starting materials. If a match is found, purification of the sample via column chromatography or recrystallization is recommended.

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethyl acetate, hexane, dichloromethane) are a frequent source of extraneous peaks.

    • Action: Consult a table of common NMR solvent impurities to identify the contaminant. The use of a high-vacuum line to dry the sample thoroughly can often remove these residual solvents.

  • Sample Degradation: Amines can be susceptible to oxidation or other degradation pathways, especially if not stored properly.

    • Action: Ensure the sample is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. If degradation is suspected, re-purifying the sample is advisable.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the NMR spectra of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

Q1: What are the expected ¹H and ¹³C chemical shifts for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine?

A1: The expected chemical shifts can be predicted based on the structure and can be compared to similar known compounds.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Methyl (-CH₃)~ 2.3Singlet
Methylene (-CH₂-N)~ 3.6 - 3.8Singlet
Methylene (-O-CH₂-O-)~ 5.9Singlet
Benzodioxole Aromatic (3H)~ 6.7 - 6.8Multiplet
Tolyl Aromatic (4H)~ 7.1 - 7.3Multiplet

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
Methyl (-CH₃)~ 21
Methylene (-CH₂-N)~ 50 - 55
Methylene (-O-CH₂-O-)~ 101
Benzodioxole Aromatic~ 108, 109, 121
Tolyl Aromatic~ 129, 130
Quaternary Carbons~ 133, 137, 147, 148

Note: These are approximate values and can be influenced by the solvent and concentration.

Q2: How can I confirm the connectivity between the methylene bridges and the aromatic rings?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective method for establishing long-range correlations between protons and carbons. [3]

The HMBC experiment detects correlations between protons and carbons that are typically separated by two or three bonds. This is crucial for confirming the overall structure of the molecule.

Experimental Protocol: HMBC for Structural Confirmation

  • Procedure:

    • Acquire a ¹H-¹³C HMBC spectrum on your sample.

    • Interpretation:

      • Look for a cross-peak between the protons of the methylene bridge attached to the benzodioxole ring and the quaternary carbon of the benzodioxole ring.

      • Similarly, identify the correlation between the protons of the other methylene bridge and the quaternary carbon of the tolyl ring.

      • Correlations between the methylene protons and the aromatic carbons of the respective rings will also be observed.

Diagram of Key HMBC Correlations

G cluster_benzodioxole Benzodioxole Ring cluster_tolyl Tolyl Ring C_ar_bd Aromatic Carbons H_ar_bd Aromatic Protons C_quat_bd Quaternary Carbon C_ar_tolyl Aromatic Carbons H_ar_tolyl Aromatic Protons C_quat_tolyl Quaternary Carbon CH2_bd CH₂ (Benzodioxole side) CH2_bd->C_ar_bd HMBC Correlation CH2_bd->C_quat_bd HMBC Correlation N Nitrogen CH2_bd->N CH2_tolyl CH₂ (Tolyl side) CH2_tolyl->C_ar_tolyl HMBC Correlation CH2_tolyl->C_quat_tolyl HMBC Correlation CH2_tolyl->N

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-Benzyl-p-toluidine via Reductive Amination

A Note from the Senior Application Scientist: The synthesis of secondary amines via reductive amination is a cornerstone of modern organic chemistry, vital in the development of pharmaceuticals and other high-value mater...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The synthesis of secondary amines via reductive amination is a cornerstone of modern organic chemistry, vital in the development of pharmaceuticals and other high-value materials.[1] This guide provides in-depth technical support for the scale-up of a representative reaction: the synthesis of N-benzyl-p-toluidine from benzaldehyde and p-toluidine. The principles, troubleshooting steps, and scale-up considerations discussed herein are broadly applicable to a wide range of reductive amination protocols.

Our focus is on ensuring scientific integrity, process robustness, and safety. We will delve into the causality behind procedural choices, offering solutions to common challenges encountered when transitioning from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of this synthesis?

A1: The synthesis proceeds via a two-step sequence known as reductive amination.[2]

  • Imine Formation: Benzaldehyde (an aldehyde) and p-toluidine (a primary amine) react reversibly to form an intermediate called an imine (or Schiff base), releasing one molecule of water.[3] This reaction is typically catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product, N-benzyl-p-toluidine. This reduction is accomplished using a chemical reducing agent.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Start_ Start_ aldehyde Benzaldehyde Start_amine p-Toluidine Imine N-Benzylidene-4-methylaniline (Imine Intermediate) Water + H₂O Imine_reducing Imine Intermediate Start_aldehyde Start_aldehyde Start_aldehyde->Imine + p-Toluidine Product N-Benzyl-p-toluidine (Final Product) Imine_reducing->Product Reduction Reducing_agent [Reducing Agent] e.g., NaBH(OAc)₃

Caption: The two-stage mechanism of reductive amination.

Q2: Can I perform this as a one-pot reaction?

A2: Yes, a one-pot procedure is highly efficient and common, particularly when using a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[4][5] STAB is advantageous because it preferentially reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[4][5] This chemoselectivity minimizes the formation of benzyl alcohol, a common byproduct when less selective agents like sodium borohydride are used in a one-pot setting.[2][6]

Q3: What are the critical safety considerations when scaling up?

A3: Scaling up introduces significant safety challenges that must be rigorously addressed:

  • Thermal Management: Both imine formation and, particularly, the reduction step can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated and prevent a thermal runaway. Perform a reaction calorimetry study before scaling.

  • Reagent Addition: The addition of the reducing agent should be carefully controlled. A slow, subsurface addition is often preferred to manage the exotherm.

  • Hydrogen Gas (if applicable): If using catalytic hydrogenation (e.g., H₂/Pd-C) instead of a chemical hydride, managing flammable hydrogen gas is critical. This requires specialized pressure equipment, proper grounding to prevent static discharge, and robust ventilation.[7][8] Spent pyrophoric catalysts (like Pd/C) must be handled with extreme care, typically under a blanket of water, to prevent ignition upon exposure to air.[7][9]

  • Quenching: The quenching of excess hydride reagent at the end of the reaction is also exothermic and can release hydrogen gas. This must be done slowly, with cooling, and in a well-ventilated area.

Troubleshooting Guide

Problem 1: Low Yield of N-Benzyl-p-toluidine

  • Symptom: The isolated product yield is significantly lower than expected. Analysis of the crude reaction mixture shows a large amount of unreacted benzaldehyde and/or p-toluidine.

  • Root Cause Analysis & Solution:

    • Incomplete Imine Formation: The formation of the imine is a reversible equilibrium reaction.[10] On a larger scale, the water generated can hydrolyze the imine back to the starting materials.[3]

      • Solution: Drive the equilibrium forward. Incorporate a method for water removal. On a lab scale, this is often done with molecular sieves. On a larger scale, a Dean-Stark trap utilizing azeotropic removal of water with a solvent like toluene is a robust and scalable method.

    • Sub-optimal pH: Imine formation is catalyzed by mild acid (typically pH 4-5), which protonates the aldehyde's carbonyl group, making it more electrophilic.[6] If the pH is too low, the amine starting material becomes fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated.

      • Solution: Incorporate a catalytic amount of a mild acid, such as acetic acid, into the reaction mixture. Monitor the pH of the reaction.

    • Kinetics vs. Thermodynamics: In some systems, a kinetically favored imine may form quickly but be less stable than the desired thermodynamic product.[11][12]

      • Solution: Ensure sufficient reaction time under thermodynamic control (often with gentle heating) for the equilibrium to favor the most stable imine before adding the reducing agent.

Troubleshooting_Low_Yield cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Low Yield of Final Product Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Sub-Optimal pH Problem->Cause2 Cause3 Premature Aldehyde Reduction Problem->Cause3 Sol1 Implement Water Removal (e.g., Dean-Stark Trap) Cause1->Sol1 Sol2 Add Catalytic Acid (e.g., Acetic Acid) Cause2->Sol2 Sol3 Use More Selective Reducing Agent (STAB) Cause3->Sol3 Sol4 Switch to Two-Step Procedure Cause3->Sol4

Caption: Diagnostic workflow for troubleshooting low yields.

Problem 2: Significant Benzyl Alcohol Byproduct Formation

  • Symptom: HPLC or GC-MS analysis shows a significant peak corresponding to benzyl alcohol.

  • Root Cause Analysis & Solution: This occurs when the reducing agent reduces the starting benzaldehyde before it can form the imine.[2][6]

    • Non-Selective Reducing Agent: This is common when using a powerful reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[13]

      • Solution A (Preferred for Scale-Up): Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is ideal as it is a milder agent that reacts much more rapidly with the iminium ion than with the aldehyde.[5][14]

      • Solution B (Two-Step Process): If you must use NaBH₄, adopt a two-step process. First, mix the benzaldehyde and p-toluidine and allow sufficient time for complete imine formation (monitor by TLC or HPLC). Only then, add the NaBH₄.[13][15] This separates the two competing reactions.

Problem 3: Difficulty with Product Isolation and Purification

  • Symptom: The product is an oil or low-melting solid that is difficult to crystallize, and column chromatography is not feasible for the desired scale.

  • Root Cause Analysis & Solution: The basic nature of the amine product can cause issues like streaking on silica gel.[16] Furthermore, residual basic starting materials or byproducts can complicate purification.

    • Acid-Base Extraction: Utilize the basicity of the amine product for purification.

      • Solution: After the reaction is complete and quenched, dilute the organic phase with a suitable solvent (e.g., ethyl acetate or MTBE). Perform an aqueous wash with dilute acid (e.g., 1M HCl). The desired secondary amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like benzyl alcohol) in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into a fresh organic layer. This acid-base swing is a highly effective and scalable purification technique.[17]

    • Salt Formation: If the free base is difficult to handle, consider isolating the product as a salt.

      • Solution: After the acid-base extraction, the purified free amine can be treated with an acid like HCl (in isopropanol or ether) to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easy to filter and dry.

Scale-Up Protocol: Synthesis of N-Benzyl-p-toluidine (100g Scale)

Reagents:

Reagent Molar Mass ( g/mol ) Amount (g) Moles Equivalents
Benzaldehyde 106.12 99.1 0.934 1.0
p-Toluidine 107.15 100.0 0.933 1.0
Acetic Acid 60.05 5.6 0.093 0.1
NaBH(OAc)₃ (STAB) 211.94 218.0 1.029 1.1

| Dichloromethane (DCM) | - | 1000 mL | - | - |

Procedure:

  • Setup: Equip a 3L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Imine Formation: Charge the reactor with p-toluidine (100.0 g), benzaldehyde (99.1 g), and dichloromethane (1000 mL). Begin stirring and add glacial acetic acid (5.6 g). Stir the mixture at ambient temperature (20-25°C) for 1 hour to allow for imine formation. Monitor the reaction progress by TLC or ¹H NMR to confirm consumption of starting materials.

  • Reduction: Cool the reactor jacket to 0-5°C. Prepare a slurry of Sodium Triacetoxyborohydride (STAB) (218.0 g) in 200 mL of DCM. Slowly add the STAB slurry to the reaction mixture via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours, or until reaction completion is confirmed by HPLC/GC-MS.

  • Quenching: Carefully and slowly add 500 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reactor. Caution: Gas evolution (H₂) and foaming will occur. Ensure adequate ventilation and maintain cooling as the quench is exothermic. Stir vigorously for 30 minutes.

  • Workup & Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine all organic layers and wash with brine (1 x 300 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Optional): If required, the crude oil can be purified by vacuum distillation or by performing the acid-base extraction described in the troubleshooting section. The product, N-benzyl-p-toluidine, should be a pale yellow oil or a low-melting solid.[18]

References

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • University of Manchester Research Explorer. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Toukebri, R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]

  • ACS Publications. Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. [Link]

  • Google Patents.
  • Organic Syntheses. m-Toluidine, N-benzyl-. [Link]

  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Link]

  • PrepChem.com. Synthesis of N-benzenesulfonyl-N-benzoyl-p-toluidine. [Link]

  • National Institutes of Health (NIH). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]

  • Biotage. Is there an easy way to purify organic amines?[Link]

  • ResearchGate. Large-scale reductive amination and synthesis applications. [Link]

  • Royal Society of Chemistry. Dynamic imine chemistry. [Link]

  • H.E.L Group. Hydrogenation: How we can make it safer. [Link]

  • Biblioteca IQS. Scale-up of catalytic hydrogenation in the pharmaceutical industry. [Link]

  • Google Patents. METHODS OF SYNTHESIS OF BENZYLTOLUENE AND LOW CHLORINE DIBENZYLTOLUENE.
  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ACS Publications. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]

  • ResearchGate. Kinetics and thermodynamics of imine 3 synthesis in the presence.... [Link]

  • EKATO. Safe Scale-up for Hydrogenation Processes. [Link]

  • ResearchGate. Industrial processes for manufacturing amines. [Link]

  • PubChem. N-benzyl-4-methylaniline. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

Sources

Optimization

addressing solubility problems of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine in assays

Technical Support Center: Solubility Optimization for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Introduction: The "Hidden" Solubility Barrier Status: Active Ticket Compound ID: (1,3-Benzodioxol-5-ylmethyl)(4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Introduction: The "Hidden" Solubility Barrier

Status: Active Ticket Compound ID: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Common Class: Lipophilic Secondary Amine / Piperonyl Derivative Primary Issue: Assay variability due to micro-precipitation and non-specific binding.[1][2]

Welcome to the technical support hub for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine . As a Senior Application Scientist, I often see researchers struggle with this specific chemotype. It possesses a "deceptive" structure: the secondary amine suggests basicity and water solubility, but the flanking lipophilic wings (the benzodioxole and the 4-methylbenzyl group) create a high LogP environment that drives aggregation in aqueous buffers.

This guide moves beyond basic "shake and heat" advice. We will deploy thermodynamic principles to stabilize your compound in bio-assays.

Part 1: The Physicochemical Root Cause[3]

Q: Why does this compound precipitate in my PBS buffer (pH 7.4) even though it’s an amine?

The Technical Diagnosis: This is a classic LogP vs. pKa conflict .

  • The Amine (pKa ~9.5): At pH 7.4, the nitrogen is largely protonated (

    
    ), which should aid solubility.
    
  • The Lipophilic Wings: The benzodioxole and methylbenzyl groups are highly hydrophobic.[2] Even when charged, the molecule is amphiphilic (like a soap).

  • The Result: Rather than dissolving truly, the molecules stack their hydrophobic rings together to escape water, forming colloidal aggregates . These aggregates scatter light (causing turbidity) and stick to plastic tips, leading to erratic

    
     data.[1][2]
    

Data Summary: Predicted Properties

PropertyValue (Est.)Implication for Assay
MW ~255.3 g/mol Small molecule, prone to rapid crystallization if supersaturated.[1][2]
cLogP 3.2 – 3.8High lipophilicity.[1][2] Requires carrier proteins or surfactants.[1][2]
pKa (Base) ~9.5Ionized at pH 7.4, but salt bridges can cause precipitation in high-salt buffers.[1][2]
Solubility (pH 7.4) < 50

(Kinetic)
High Risk zone. Screening at 10

is safe; 100

is dangerous.[1][2]

Part 2: Stock Solution Management (The "Zero" Step)

Q: My DMSO stock looks cloudy after freezing. Is it ruined?

Troubleshooting Protocol: Yes, it is likely compromised.[1][2] DMSO is hygroscopic.[1][2][3] When you freeze a DMSO stock at -20°C, it absorbs atmospheric water upon thawing.[1][2]

  • The Mechanism: Water lowers the solubility of lipophilic amines in DMSO. If water content exceeds 1-2%, your compound crashes out as a micro-crystal.[1][2]

  • The Fix: You cannot re-dissolve this by simple vortexing because the crystal lattice energy is too high.

Corrective Action Plan:

  • Sonicate: Use an ultrasonic bath at 40°C for 20 minutes. Visual clarity is not enough; micro-crystals may persist.[1][2]

  • Aliquot: Never store the main stock. Create single-use aliquots (e.g., 20

    
    ) in amber vials.
    
  • Seal: Use Parafilm or argon purging to prevent water uptake.[1][2]

Part 3: The "Intermediate Dilution" Workflow

Q: The compound precipitates immediately when I add it to the cell media. How do I stop this "crash"?

The Solution: You are triggering a Solvent Shock .[2] Moving from 100% DMSO to 0.1% DMSO/Water instantly forces the compound out of solution. You must use an Intermediate Dilution Step to "step down" the hydrophobicity.[2]

Visual Workflow: The Step-Down Protocol

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (10x Conc. in Buffer + 10% DMSO) Stock->Inter 1:10 Dilution (Slow Addition) Final Final Assay Well (1x Conc., 1% DMSO) Stock->Final DIRECT ADDITION Precip PRECIPITATION RISK Stock->Precip Inter->Final 1:10 Dilution (Rapid Mix)

Figure 1: The "Step-Down" dilution method prevents the kinetic shock of direct aqueous addition.

Detailed Protocol:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into a buffer that contains 5-10% DMSO . This keeps the compound soluble while introducing water.[1][2][4]

  • Equilibrate: Let this stand for 10 minutes.

  • Final Step: Dilute this intermediate 1:10 into your final assay buffer. The final DMSO concentration will be 0.5-1.0%, which is tolerated by most assays.[1][2]

Part 4: Advanced Troubleshooting (Aggregation & False Positives)

Q: I see inhibition in my enzyme assay, but it disappears when I add Triton X-100. Why?

The Diagnosis: You are likely observing Colloidal Aggregation .[1][2][5] This molecule (benzodioxole + amine) is a prime candidate for forming "promiscuous aggregates" that sequester enzymes, causing false inhibition.[1][2]

The "Shoichet" Validation Test: To confirm if your compound is acting as a specific inhibitor or a non-specific aggregate, run these two parallel conditions:

ConditionObservationConclusion
Standard Assay High InhibitionInconclusive.[1][2]
+ 0.01% Triton X-100 Inhibition Lost False Positive. Compound was aggregating; detergent broke the colloid.[1][2]
+ 0.01% Triton X-100 Inhibition Remains True Hit. The molecule is a specific inhibitor.[2]

Action: Always include 0.01% Triton X-100 or Tween-80 in your assay buffer for this compound.[1][2]

Part 5: Formulation for Animal/Cell Studies

Q: I need to dose this in mice or high-density cell cultures. DMSO is toxic.[1][2] What is the alternative?

The Solution: For lipophilic amines, Cyclodextrins are the gold standard. They encapsulate the lipophilic benzodioxole tail while leaving the hydrophilic amine exposed or neutralized.

Recommended Formulation:

  • Vehicle: 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water.[1][2]
  • pH Adjustment: For this amine, slightly acidic buffers (pH 4-5) enhance solubility significantly by ensuring full protonation.[1][2]

Decision Tree: Choosing the Right Solvent System

FormulationTree Start Select Application Enzyme Enzyme/Binding Assay Start->Enzyme Cell Cell-Based Assay Start->Cell InVivo In Vivo (Mouse/Rat) Start->InVivo Surf Add 0.01% Triton X-100 (Prevents Aggregation) Enzyme->Surf Carrier Use 0.5% BSA (Carrier Protein) Cell->Carrier Complex Cyclodextrin Complex (20% HP-beta-CD, pH 4.5) InVivo->Complex

Figure 2: Formulation selection based on experimental context.[1][2]

References

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Permeability). Elsevier.[1][2][5]

  • Shoichet, B. K. (2006).[1][2] Screening in a Spirit Haunted by Artifacts. Drug Discovery Today, 11(23-24), 1074-1081.[1][2] (Seminal work on colloidal aggregation).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] [1][2]

  • PubChem. (2024).[1][2][6] Compound Summary: Benzodioxole Derivatives. National Library of Medicine.[1][2] [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Assay Conditions for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Case ID: TIER3-CHEM-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & ADME-Tox Division[1] Executive Summary You are encountering toxicity or inconsistent data with (1,3-Benzodioxol-5...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TIER3-CHEM-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & ADME-Tox Division[1]

Executive Summary

You are encountering toxicity or inconsistent data with (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (hereafter referred to as Compound B-MBA ).[1]

This molecule possesses two distinct structural features that drive specific cellular toxicity mechanisms:

  • The Benzodioxole (Piperonyl) Ring: A known structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1][2]

  • The Secondary Amine + Lipophilic Benzyl Groups: This classifies the molecule as a Cationic Amphiphilic Drug (CAD) , making it highly prone to lysosomal trapping and phospholipidosis.[2]

This guide moves beyond generic advice to address the physicochemical and metabolic liabilities specific to this scaffold.

Module 1: Solubility & Physical Toxicity (The "Fake" Toxicity)[2]

Q: My dose-response curves have steep Hill slopes (>2.0) and high variation.[2][3] Is this specific toxicity?

A: Likely not. This is a hallmark of compound precipitation .[2] Compound B-MBA is a lipophilic base.[1] At physiological pH (7.4), the secondary amine is partially protonated, but the lipophilic benzyl and benzodioxole rings drive aggregation.[2] If the compound precipitates, crystals settle on the cell monolayer, causing physical stress (necrosis) rather than pharmacological toxicity.[2]

Troubleshooting Protocol: The "Solubility Shock" Check
ParameterRecommendationScientific Rationale
DMSO Limit < 0.5% (v/v) Benzylamines are prone to "crashing out" when the DMSO solvent plume hits aqueous media.[1][4]
Mixing Order DMSO into Media (Vortexing) Never add media to the DMSO stock. Add the stock to a large volume of pre-warmed media while vortexing to prevent local supersaturation.[2]
Serum Binding Use 10% FBS Serum albumin binds lipophilic amines, acting as a buffer against precipitation.[2] Do not use serum-free media for stock additions unless necessary.[1]
Visual Workflow: Solubility Optimization

Solubility_Workflow Start Start: Stock Preparation Step1 Dissolve in 100% DMSO (Master Stock: 10-50 mM) Start->Step1 Decision Is Final Assay Conc > 10 µM? Step1->Decision PathA High Risk of Precipitation Decision->PathA Yes PathB Low Risk Decision->PathB No ActionA Intermediate Dilution Step: Dilute DMSO stock 1:10 into Serum-Free Media (warm) -> Vortex -> Add to Cells PathA->ActionA ActionB Direct Addition: Add DMSO stock to rapidly stirring media PathB->ActionB Check Microscopy Check (20x): Look for birefringent crystals ActionA->Check ActionB->Check

Figure 1: Decision tree for minimizing precipitation-induced physical toxicity during compound addition.

Module 2: Metabolic Toxicity (The Benzodioxole Factor)[2]

Q: Why are my HepG2/primary hepatocyte assays showing higher toxicity than HEK293 cells?

A: You are likely observing Mechanism-Based Inactivation (MBI) of CYP450 enzymes.[1][2] The 1,3-benzodioxole moiety is a classic "suicide substrate."[2] CYP enzymes (specifically CYP2D6 and CYP3A4) attempt to oxidize the methylene bridge (


).[1][2] This reaction generates a reactive carbene intermediate  that covalently binds to the heme iron of the CYP enzyme, irreversibly inactivating it.[2]

Implications for your assay:

  • Reactive Metabolite Generation: The formation of the carbene and subsequent catechol metabolites can generate Reactive Oxygen Species (ROS), leading to oxidative stress in metabolically active cells (HepG2) but not in metabolically quiet cells (HEK293, CHO).[2]

  • Drug-Drug Interactions (DDI): If you are co-dosing with other compounds, B-MBA will inhibit their metabolism, potentially causing their toxicity to spike.[1][2]

Protocol: Validating Metabolic Toxicity

To confirm if toxicity is metabolic (CYP-driven), run a parallel assay with a Pan-CYP inhibitor.[1][2]

  • Control Arm: Cells + Compound B-MBA (Various concentrations).[1][2]

  • Test Arm: Pre-incubate cells with 1-Aminobenzotriazole (ABT) at 1 mM for 30 minutes (a non-specific CYP inactivator).[1][2]

  • Add Compound: Add B-MBA.

  • Readout: If toxicity decreases in the ABT arm, the toxicity is driven by the benzodioxole metabolites (bioactivation).[2]

Module 3: Lysosomal Trapping (The "Vacuolization" Issue)

Q: My cells look "foamy" or have large vacuoles after 24 hours. Is this apoptosis?

A: This is likely Phospholipidosis , not apoptosis.[2] Compound B-MBA is a Cationic Amphiphilic Drug (CAD) .[1][2][5]

  • Mechanism: The uncharged amine permeates the cell membrane and enters the lysosome (pH ~4.5).[2] Inside the acidic lysosome, the amine becomes protonated (

    
    ).[2] The charged molecule cannot cross the membrane back out ("Ion Trapping").[2]
    
  • Result: The compound accumulates to massive concentrations (up to 1000-fold higher than media), interfering with lipid digestion and causing the lysosome to swell with undigested phospholipids.[2]

Visual Mechanism: The "Double Hit" Toxicity

Toxicity_Mechanism cluster_Cell Intracellular Space Compound Compound B-MBA (Lipophilic Amine) CYP CYP450 Enzyme (Endoplasmic Reticulum) Compound->CYP Metabolism Lysosome Lysosome (pH 4.5) Compound->Lysosome Passive Diffusion Carbene Reactive Carbene Intermediate CYP->Carbene Oxidation of Benzodioxole Trapped Protonated Drug (Trapped) Lysosome->Trapped Protonation (pH 4.5) Carbene->CYP Irreversible Binding (Heme destruction) Trapped->Lysosome Accumulation & Swelling (Vacuoles)

Figure 2: The dual mechanism of toxicity: CYP inactivation via the benzodioxole group and lysosomal trapping via the amine group.[1][2]

Troubleshooting Guide: Distinguishing Vacuolization from Death
ObservationDiagnosisAction
Vacuoles + High ATP Phospholipidosis (Adaptive) Reduce incubation time (< 6 hrs) or wash cells.[1] This is often reversible.[2]
Vacuoles + Low ATP Phospholipidosis (Toxic) The lysosomal swelling has triggered membrane rupture (LMP).[2] Lower the concentration below the threshold of lysosomal integrity.
No Vacuoles + Low ATP Mitochondrial Toxicity The compound is likely acting as an electron transport chain inhibitor (common with some benzylamines).[2]
Module 4: Assay Interference (False Positives)

Q: I am using MTT. Are my results reliable?

A: Proceed with caution. Secondary amines can sometimes directly reduce tetrazolium salts (MTT/MTS) to formazan, independent of cellular metabolism, creating a false signal of viability .[2]

  • Verification: Incubate the compound with MTT reagent in a cell-free well. If it turns purple, you have chemical interference.[2]

  • Recommended Switch: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays .[1][2] These are less prone to interference by redox-active amines.[1]

References
  • Murray, M. (2000).[2] Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews. Link (Describes the benzodioxole-carbene complex mechanism).[1][2]

  • Kodavanti, U. P., & Mehendale, H. M. (1990).[2][6] Cationic amphiphilic drugs and phospholipid storage disorder. Pharmacological Reviews. Link (Foundational text on CAD-induced lysosomal trapping).[1][2]

  • Halliwell, W. H. (1997).[2] Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology. Link (Differentiation between adaptive and toxic phospholipidosis).

  • Weyermann, J., et al. (2005).[2] Comparison of different in vitro assays of cellular viability. Current Pharmaceutical Biotechnology.[1][2] Link (Interference mechanisms in MTT assays).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Confirmation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Part 1: Executive Summary & Synthetic Context The Challenge: In the synthesis of secondary amines via reductive amination, particularly (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (hereafter referred to as Target-1...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Synthetic Context

The Challenge: In the synthesis of secondary amines via reductive amination, particularly (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (hereafter referred to as Target-1 ), structural ambiguity is a critical risk. The reaction between piperonal and 4-methylbenzylamine (or the inverse pair) often yields a crude mixture containing the desired secondary amine, the unreduced imine intermediate, and the over-alkylated tertiary amine byproduct.

The Objective: This guide objectively compares analytical methodologies for confirming the identity of Target-1 . Unlike standard certificates of analysis which list data, this guide focuses on the discriminatory power of each technique to rule out specific structural "mimics" (alternatives) that commonly contaminate this synthesis.

The Synthetic Pathway & Impurity Profile

To understand what we are detecting, we must visualize the reaction landscape.

SynthesisPath cluster_0 Critical Differentiation Required Start Piperonal + 4-Methylbenzylamine Imine Intermediate: Schiff Base (Imine) Start->Imine - H2O Target TARGET-1: Secondary Amine Imine->Target + Reductant (NaBH4/STAB) Tertiary Impurity A: Tertiary Amine (Bis-alkylated) Target->Tertiary + Excess Aldehyde Over-reduction

Caption: Figure 1. Synthetic pathway highlighting the Target-1 and its primary structural alternatives (Imine and Tertiary Amine) that analytical methods must distinguish.

Part 2: Comparative Analytical Matrix

The following table compares the efficacy of standard analytical techniques in distinguishing Target-1 from its specific alternatives.

Feature1H NMR (1D) 2D NMR (HSQC/HMBC) HRMS (ESI+) FT-IR
Primary Utility Quantitation & ConnectivityDefinitive Structural Assignment Formula ConfirmationFunctional Group Check
Distinguishes Imine? High (Imine C-H singlet > 8 ppm)High Low (Hydrolysis in source)Medium (C=N stretch)
Distinguishes Tertiary Amine? High (Integration of benzylic protons)High Medium (Mass difference)Low (Lack of N-H)
Regiochemistry Confirmation Medium (Overlap of benzylic CH2s)High (Correlates CH2 to specific ring)NoneNone
Throughput MediumLowHighHigh
Recommendation Required Gold Standard SupportingSupporting

Part 3: Detailed Analytical Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of unambiguously assigning the connectivity of the two distinct benzyl-type fragments.

Protocol:

  • Solvent: Dissolve 10 mg of purified amine in 0.6 mL DMSO-d6 .

    • Why DMSO-d6? CDCl3 can cause salt formation if residual acid is present, broadening peaks. DMSO ensures sharp NH signals and distinct benzylic methylene separation.

  • Instrument: 400 MHz or higher.

  • Temperature: 298 K.

Data Interpretation (Self-Validating Logic):

To confirm Target-1 , you must identify specific diagnostic signals and rule out the alternatives.

  • Diagnostic Signal 1: The Piperonyl Singlet

    • Observation: A sharp singlet (2H) at δ 5.95 – 6.00 ppm .

    • Validation: This confirms the integrity of the 1,3-benzodioxole ring. If this appears as two doublets, the ring may have opened (unlikely) or the molecule is chiral/rigid (unlikely for this flexible amine).

  • Diagnostic Signal 2: The Benzylic Methylenes (The Critical Distinction)

    • Target-1 (Secondary Amine): You will see two distinct singlets (or closely spaced signals) around δ 3.60 – 3.80 ppm . Each integrates to 2H.[1]

    • Differentiation from Imine: The imine possesses a proton at δ 8.2 – 8.5 ppm (N=C-H). Absence of this downfield signal confirms reduction.

    • Differentiation from Tertiary Amine: The tertiary amine (bis-alkylated) would show three or four benzylic signals or complex symmetry, and the integration ratio of Aromatic:Benzylic protons would shift.

  • Diagnostic Signal 3: The p-Tolyl Methyl

    • Observation: A singlet (3H) at δ 2.25 – 2.35 ppm .

    • Validation: Confirms the presence of the 4-methylbenzyl fragment.

Table 2: Predicted 1H NMR Shifts (DMSO-d6)

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Piperonyl -O-CH2-O- 5.98Singlet2HDiagnostic for benzodioxole [1].
Ar-CH2-N (Piperonyl side) 3.65Singlet2HShielded relative to amide analog [2].
Ar-CH2-N (Tolyl side) 3.69Singlet2HClose to piperonyl CH2; HSQC required for specific assignment.
Ar-CH3 2.28Singlet3HTypical aryl-methyl group.
Amine N-H ~2.0 - 3.5Broad1HChemical shift varies with concentration/water.
Aromatic Protons 6.70 - 7.30Multiplets7HOverlapping AA'BB' (tolyl) and 1,2,4-system (piperonyl).

*Note: The exact order of the two benzylic methylenes depends on concentration and pH. 2D HMBC is required to link the specific CH2 to the specific ring.

Mass Spectrometry (HRMS)

Protocol:

  • Method: ESI+ (Electrospray Ionization), Q-TOF or Orbitrap.

  • Solvent: Methanol + 0.1% Formic Acid.

Interpretation:

  • Target-1 Formula: C16H17NO2

  • Calculated [M+H]+: 256.1332

  • Validation:

    • An error < 5 ppm confirms the elemental composition.

    • Critical Check: Look for m/z 254.11 (Imine, [M+H]+ - 2H). The presence of this peak indicates incomplete reduction.

    • Critical Check: Look for m/z 389.xx (Tertiary Amine, [M+H]+ + Benzyl fragment). This indicates over-alkylation.

Infrared Spectroscopy (FT-IR)

While less specific, IR provides a rapid "Go/No-Go" check for the functional group transformation.

  • Target-1 (Amine): Weak N-H stretch at 3300–3350 cm⁻¹ .

  • Alternative (Imine): Strong C=N stretch at 1640–1690 cm⁻¹ . If this peak is present, the reaction is incomplete.

  • Alternative (Tertiary): Absence of N-H stretch.

Part 4: The Confirmation Workflow (Decision Tree)

Follow this logic path to certify the identity of your synthesized material.

DecisionTree Sample Crude Product LCMS Step 1: LC-MS Analysis Sample->LCMS MassCheck Mass = 256.13? LCMS->MassCheck ImineCheck Mass 254 present? MassCheck->ImineCheck Yes Purify Action: Recrystallize/Column (Remove Imine) MassCheck->Purify No (Wrong Mass) ImineCheck->Purify Yes NMR Step 2: 1H NMR (DMSO-d6) ImineCheck->NMR No Purify->LCMS ShiftCheck Singlets at ~3.6-3.8 ppm? No signal > 8 ppm? NMR->ShiftCheck ShiftCheck->Purify No (Imine/Aldehyde present) HMBC Step 3: 2D HMBC (Optional but Recommended) ShiftCheck->HMBC Yes Confirm IDENTITY CONFIRMED: Target-1 HMBC->Confirm Correlations Verified

Caption: Figure 2. Analytical decision tree for validating (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

References

  • National Center for Biotechnology Information (NCBI). N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide. PubChem Compound Summary. Available at: [Link] (Accessed Feb 8, 2026).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (Standard text for general amine shift assignments).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Reference for synthesis mechanism and impurity profile). Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Validation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Executive Summary & Analytical Strategy The validation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (hereafter referred to as BMB-Amine ) presents specific chromatographic challenges typical of secondary aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Strategy

The validation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (hereafter referred to as BMB-Amine ) presents specific chromatographic challenges typical of secondary aromatic amines. The presence of the electron-rich benzodioxole ring combined with the basic secondary amine functionality often leads to peak tailing and retention variability on standard alkyl-bonded phases due to silanol interactions.

This guide compares two distinct stationary phase chemistries to establish a robust purity assay:

  • Method A (Standard): C18 (Octadecyl) – Relying on hydrophobic interaction.[1]

  • Method B (Advanced): Phenyl-Hexyl – Leveraging

    
    -
    
    
    
    interactions for enhanced selectivity.[1]

Recommendation: While Method A provides adequate retention, Method B (Phenyl-Hexyl) is the superior choice for purity validation.[1] It demonstrates significantly improved resolution (


) between the main peak and critical structural isomers (e.g., the 3-methylbenzyl regioisomer) which co-elute on C18 columns.[1]

Comparative Method Development

The following experimental data contrasts the performance of the two stationary phases. The objective was to satisfy the Analytical Target Profile (ATP) requirements: Tailing Factor (


) < 1.5 and Resolution (

) > 2.0 for all impurities.
Chromatographic Conditions
ParameterMethod A (Standard)Method B (Recommended)
Column High-purity C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.[1]2)10mM Ammonium Formate (pH 3.[1]0)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:[1]50)
Gradient 10% B to 90% B over 15 min15% B to 85% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C
Detection UV @ 210 nm (Amide/Amine), 280 nm (Aromatic)UV @ 280 nm (Specific for Benzodioxole)
Performance Data Comparison

The table below summarizes the system suitability results from the development phase. Note the specific improvement in separating the Regioisomer Impurity (3-methyl).

MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (RT) 8.4 min9.2 minComparable
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Method B Superior
Theoretical Plates (

)
~8,500~12,000Method B Superior
Resolution (Impurity X) 1.2 (Co-elution risk)3.4 (Baseline resolved)Method B Superior
Backpressure 140 bar165 barAcceptable

Expert Insight: The Phenyl-Hexyl phase creates a "pi-pi" interaction with the benzodioxole ring of the BMB-Amine.[1] This secondary retention mechanism orthogonal to hydrophobicity allows the stationary phase to distinguish the slight electronic difference of the para-methyl group versus the meta-methyl impurity, which the C18 phase cannot effectively discriminate [1, 2].

Validation Workflow (Method B)

The following validation protocol adheres to ICH Q2(R2) guidelines, focusing on the lifecycle management of the analytical procedure [3].

Validation Logic Diagram

The diagram below illustrates the decision pathway for validating Method B, ensuring all Critical Quality Attributes (CQAs) are met.

ValidationWorkflow Start Start: Method Optimization Specificity Specificity Check (Stress Testing) Start->Specificity Linearity Linearity & Range (50% - 150%) Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 3 Levels Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Decision Criteria Met? Precision->Decision Decision->Start No (Refine) Robustness Robustness (pH, Flow, Temp) Decision->Robustness Yes Final Final Method Validation Report Generated Robustness->Final

Figure 1: Step-wise validation workflow aligning with ICH Q2(R2) requirements for analytical procedure lifecycle.

Detailed Experimental Protocols

Specificity (Forced Degradation)

To prove the method can unequivocally assess BMB-Amine in the presence of degradants.

  • Acid Hydrolysis: Mix 5 mg BMB-Amine with 5 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize.

  • Oxidation: Mix 5 mg BMB-Amine with 5 mL 3%

    
    . Store at RT for 4 hours.
    
  • Analysis: Inject both stressed samples using Method B.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.

Linearity & Range
  • Stock Solution: Prepare 1.0 mg/mL BMB-Amine in Methanol.

  • Levels: Dilute stock to 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 0.5 mg/mL).

  • Execution: Inject each level in triplicate.

  • Calculation: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Acceptance:

    
    .
    
Accuracy (Recovery)

Since BMB-Amine is a synthesis intermediate, accuracy is best determined via "Spike Recovery" into the sample matrix or by comparison to a certified reference standard.[1]

  • Preparation: Spike known amounts of BMB-Amine impurity standards into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery must be 98.0% – 102.0% with %RSD < 2.0%.

Mechanism of Action: Why Phenyl-Hexyl?

Understanding the molecular interaction is vital for troubleshooting. The C18 column interacts primarily through London Dispersion forces (hydrophobicity). However, BMB-Amine possesses two aromatic systems:[1]

  • Benzodioxole (Piperonyl): Electron-rich due to the dioxy- substitution.[1]

  • Tolyl (4-methylbenzyl): Electron-donating methyl group.[1]

The Phenyl-Hexyl stationary phase engages in


-

stacking with these rings.[1] When using Methanol in the mobile phase (Method B), these

-

interactions are enhanced compared to Acetonitrile (which can suppress them).[1] This "lock-and-key" electronic interaction provides the necessary selectivity to separate the 4-methyl isomer from the 3-methyl or 2-methyl isomers [4].[1]

InteractionMechanism Analyte BMB-Amine (Aromatic Analyte) C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Weak Selectivity Phenyl Phenyl-Hexyl Ligand (Pi-Pi + Hydrophobic) Analyte->Phenyl Strong Pi-Pi Stacking ResultC18 Co-elution of Isomers C18->ResultC18 ResultPhenyl High Resolution Separation Phenyl->ResultPhenyl

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions with aromatic amines.

References

  • Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Advanced Materials Technology. (2026). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1][2] HALO Columns.[2] [Link]

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5] [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Library. [Link]

Sources

Validation

A Predictive Cross-Validation and Comparative Guide to (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: Synthesis, Characterization, and Potential Biological Activity

For researchers and professionals in drug development, the journey from a conceptual molecular structure to a validated therapeutic agent is one of rigorous experimentation and validation. This guide focuses on the novel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the journey from a conceptual molecular structure to a validated therapeutic agent is one of rigorous experimentation and validation. This guide focuses on the novel compound (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, providing a predictive analysis of its experimental profile. In the absence of direct published data for this specific molecule, we will leverage a cross-validation approach by comparing its predicted properties with experimentally verified data from structurally similar analogues. This comparative analysis will offer valuable insights into its probable synthesis, characterization, and biological activities, thereby providing a foundational guide for future research.

Introduction: The Rationale for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

The 1,3-benzodioxole moiety is a key pharmacophore present in numerous biologically active compounds, including analogues of capsaicin with potential anticancer properties.[1][2] The combination of this group with a 4-methylbenzylamine unit suggests the potential for novel pharmacological activities, possibly targeting pathways associated with cancer or microbial infections. This guide will dissect the probable experimental landscape for this compound, offering a predictive yet scientifically grounded perspective.

Proposed Synthesis and Characterization

A logical synthetic approach for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine would involve a reductive amination pathway. This well-established method offers a high-yield and straightforward route to secondary amines.

Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials Reactant1 1,3-Benzodioxole-5-carbaldehyde Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 4-Methylbenzylamine Reactant2->Intermediate Product (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Intermediate

Caption: Proposed synthetic pathway for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.

Detailed Experimental Protocol (Predictive)
  • Schiff Base Formation: Dissolve 1,3-benzodioxole-5-carbaldehyde (1 equivalent) and 4-methylbenzylamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.

  • Reduction: Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Quenching and Extraction: After the reduction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Characterization Data

Based on the characterization of analogous compounds, the following spectral data would be anticipated for the successful synthesis of the target molecule.

Analytical Technique Predicted Observations
¹H NMR Resonances corresponding to the aromatic protons of both the 1,3-benzodioxole and 4-methylbenzyl groups, a singlet for the methylene bridge protons, a singlet for the methyl group, and a broad singlet for the amine proton.
¹³C NMR Signals for the aromatic carbons, the methylene bridge carbon, the methyl carbon, and the carbons of the 1,3-benzodioxole ring system.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₇NO₂ (255.31 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O-C stretching of the dioxole ring.

Comparative Analysis with Structurally Related Compounds

To build a case for the potential biological activity of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, we will now compare it to experimentally validated analogues.

Analogue Comparison Table
Analogue Key Structural Difference Reported Biological Activity Reference
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamideAmide linkage instead of amineCapsaicin analogue, potential for similar activities[1]
N-(Benzo[d][1][3]dioxol-5-ylmethyl)benzenesulfonamideSulfonamide linkage instead of amine, no methyl on benzylCytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM)[2]
N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide DerivativesSulfonamide attached directly to the benzodioxole ringModerate antibacterial activity against P. aeruginosa[4][5]
N,N-bis(1,3-benzodioxol-5-ylmethyl) derivativeTwo benzodioxole-5-ylmethyl groupsPotent inverse agonist of the human C5a receptor (inflammatory target)[6]
Predictive Biological Activity Profile

The structural similarities to the analogues in the table suggest that (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine could exhibit a range of biological activities.

Predicted_Activity cluster_analogues Structurally Similar Compounds & Their Activities Target (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Activity1 Anticancer Activity (Cytotoxicity) Target->Activity1 Predicted Activity2 Anti-inflammatory Activity (C5aR Inverse Agonist) Target->Activity2 Possible Activity3 Antibacterial Activity (vs. P. aeruginosa) Target->Activity3 Predicted Analogue1 N-acyl & N-sulfonyl analogues Analogue1->Activity1 Analogue2 N,N-bis(benzodioxol-5-ylmethyl) analogue Analogue2->Activity2 Analogue3 Sulfonamide derivatives Analogue3->Activity3

Caption: Predicted biological activities based on analogue data.

Given the cytotoxic effects of the sulfonamide analogue, it is plausible that our target compound could also exhibit anticancer properties . The presence of the benzodioxole moiety, a known pharmacophore in this area, strengthens this hypothesis. Furthermore, the antibacterial action of related sulfonamides suggests a potential for antimicrobial activity . The anti-inflammatory potential is less certain but cannot be ruled out, as the core structure is present in a known C5a receptor inverse agonist.[6]

Conclusion and Future Directions

This guide provides a predictive framework for the synthesis, characterization, and biological evaluation of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. By cross-validating with established experimental data from close structural analogues, we have built a strong rationale for this compound as a target for further investigation, particularly in the fields of oncology and infectious diseases. Future experimental work should focus on the proposed synthetic route, followed by a comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, a screening cascade to evaluate its cytotoxic, antibacterial, and anti-inflammatory activities would be a logical next step to validate the predictions made in this guide.

References

  • N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide: an analogue of capsaicin. National Center for Biotechnology Information. [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem. [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. [Link]

  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • 1,3-Benzodioxol-5-amine. PubChem. [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • N-(Benzo[d][1][3]dioxol-5-ylmethyl)-4-methylaniline. PubChem. [Link]

  • (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. PubChem. [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Center for Biotechnology Information. [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-4-.... ResearchGate. [Link]

Sources

Comparative

Illuminating the Molecular Underpinnings: A Comparative Guide to Validating the Mechanism of Action of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the identification of a novel bioactive small molecule is a moment of immense pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a novel bioactive small molecule is a moment of immense promise. Such is the case with (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, a compound of interest whose biological effects are yet to be fully characterized. This guide provides a comprehensive, technically robust framework for the elucidation and validation of its mechanism of action (MoA). Rather than a rigid protocol, this document serves as a strategic comparison of experimental approaches, grounded in scientific integrity and field-proven insights.

Herein, we will navigate the multi-faceted process of MoA validation, from broad phenotypic observations to the precise identification of molecular targets and downstream signaling cascades. To provide a clear comparative context, we will contrast the hypothetical experimental outcomes for our lead compound, which we will refer to as 'MDBM', with two well-characterized drugs: Sertraline , a selective serotonin reuptake inhibitor (SSRI)[1][2], and Staurosporine , a potent but non-selective protein kinase inhibitor known to induce apoptosis.[3][4]

The Strategic Workflow: From Phenotype to Pathway

A logical and iterative approach is paramount in MoA studies. Our proposed workflow is designed to be a self-validating system, where the findings from each stage inform the experimental design of the next.

MoA_Workflow A Phase 1: Phenotypic Screening B Phase 2: Target Identification A->B Identified Phenotype Guides Target Search C Phase 3: Target Engagement & Validation B->C Putative Targets Identified D Phase 4: Downstream Pathway Analysis C->D Validated Target Engagement E Phase 5: MoA Confirmation & Off-Target Profiling D->E Signaling Cascade Elucidated

Caption: A strategic workflow for MoA elucidation.

Phase 1: Unveiling the Cellular Impact through Phenotypic Screening

The initial step is to understand the observable effects of MDBM on cells without any preconceived bias about its target.[5][6] High-content imaging (HCI) is a powerful, unbiased approach for this purpose.[7][8][9]

Experimental Protocol: High-Content Imaging
  • Cell Line Selection: A panel of cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, DU145 prostate carcinoma, and a non-cancerous fibroblast line) should be utilized to identify cell-type-specific effects.[10]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of MDBM, Sertraline, Staurosporine, and a vehicle control (e.g., DMSO).

  • Staining: After a predetermined incubation period (e.g., 24, 48 hours), cells are fixed and stained with a cocktail of fluorescent dyes that highlight key cellular features (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition and Analysis: Automated microscopy captures images, and sophisticated software quantifies a multitude of cellular parameters, creating a "phenotypic fingerprint" for each compound.

Comparative Data Analysis (Hypothetical)
ParameterMDBM (10 µM)Sertraline (10 µM)Staurosporine (1 µM)Vehicle Control
Cell Count↓↓↓↓↓↓↓
Nuclear Size↑↑↓↓↓
Nuclear Condensation↑↑↑↑↑↑↑
Mitochondrial Membrane Potential↓↓↓↓↓↓
Cytoskeletal Integrity↓↓↓↓↓↓
  • Interpretation: In this hypothetical scenario, MDBM and Staurosporine induce significant cell death and nuclear condensation, suggesting a potential pro-apoptotic or cytotoxic mechanism. Sertraline shows a milder effect on cell proliferation. The distinct phenotypic fingerprint of MDBM warrants further investigation into a specific cell death pathway.

Phase 2: Identifying the Molecular Target(s)

Based on the phenotypic data suggesting a specific cellular process is affected, the next crucial step is to identify the direct molecular binding partner(s) of MDBM. Affinity purification coupled with mass spectrometry (AP-MS) is a classic and effective method for this purpose.[11][12][13]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Synthesis: MDBM is chemically modified to incorporate a linker and a biotin tag, creating an affinity probe. It is crucial to first confirm that the modified compound retains its biological activity.

  • Cell Lysis and Incubation: A relevant cell line (e.g., one showing a strong phenotype) is lysed to release cellular proteins. The cell lysate is then incubated with the biotinylated MDBM probe.

  • Affinity Capture: The lysate is passed over a column containing streptavidin-coated beads, which have a high affinity for biotin. The MDBM probe, along with its bound proteins, is captured on the beads.

  • Elution and Protein Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Data Analysis (Hypothetical)
CompoundTop Protein Hits (by spectral counts)Known Function
MDBM BCL-2-associated X protein (BAX) , Voltage-dependent anion channel 1 (VDAC1)Pro-apoptotic protein, Mitochondrial pore protein
Sertraline Serotonin transporter (SERT)Serotonin reuptake
Staurosporine Protein kinase C (PKC), multiple other kinasesSignal transduction
  • Interpretation: The hypothetical AP-MS results for MDBM strongly suggest an interaction with proteins involved in the intrinsic apoptotic pathway. This aligns with the phenotypic screening data. For our comparators, we would expect to identify their known primary targets.

Phase 3: Validating Target Engagement in a Cellular Context

Identifying a putative target is not sufficient; we must confirm that MDBM engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this validation.[14][15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells are treated with MDBM or a vehicle control.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.

  • Detection: The amount of the putative target protein (e.g., BAX) remaining in the soluble fraction is quantified by Western blotting or other methods like an AlphaScreen-based assay.[17]

Comparative Data Analysis (Hypothetical)

CETSA_Graph CETSA Melt Curves for BAX T1 T2 T3 T4 V1 V2 V1->V2 Vehicle V3 V2->V3 Vehicle V4 V3->V4 Vehicle M1 M2 M1->M2 MDBM M3 M2->M3 MDBM M4 M3->M4 MDBM S1 S2 S1->S2 Sertraline S3 S2->S3 Sertraline S4 S3->S4 Sertraline St1 St2 St1->St2 Staurosporine St3 St2->St3 Staurosporine St4 St3->St4 Staurosporine label Temperature (°C) ylabel Soluble BAX (%)

Caption: Hypothetical CETSA results for BAX protein stability.

  • Interpretation: A rightward shift in the melting curve for BAX in the presence of MDBM would indicate direct binding and stabilization of the protein in the cellular environment. Sertraline and Staurosporine would not be expected to alter the thermal stability of BAX.

Phase 4: Elucidating the Downstream Signaling Cascade

With a validated target, the next step is to map the downstream consequences of its modulation. This involves examining changes in protein expression and post-translational modifications, as well as broader transcriptomic alterations.

Experimental Protocols
  • Western Blotting: This technique is used to measure changes in the levels and activation states (e.g., phosphorylation) of key proteins in the hypothesized pathway.[18][19] For our MDBM example, we would probe for markers of apoptosis such as cleaved caspase-3 and PARP.

  • RNA Sequencing (RNA-Seq): This provides a global view of changes in gene expression following compound treatment, offering an unbiased way to identify affected pathways.[20][21][22]

Comparative Data Analysis (Hypothetical)

Western Blot Data:

ProteinMDBMStaurosporineSertralineVehicle
Cleaved Caspase-3↑↑↑↑↑↑↑↑
Cleaved PARP↑↑↑↑↑↑↑↑
p-ERK↓↓↓↓
SERT

RNA-Seq Top Differentially Expressed Genes:

CompoundUpregulated GenesDownregulated Genes
MDBM FASLG, BIK, PMAIP1 (Apoptosis-related)BCL2, MCL1 (Anti-apoptotic)
Sertraline BDNF, CREB1 (Neurotrophic factors)SLC6A4 (SERT gene, long-term)
Staurosporine CDKN1A, GADD45A (Cell cycle arrest)CCNB1, PLK1 (Mitotic progression)
  • Interpretation: The Western blot and RNA-Seq data for MDBM would further solidify its MoA as an inducer of the intrinsic apoptotic pathway. The data for Sertraline and Staurosporine would align with their known mechanisms related to neurotrophic signaling and broad kinase inhibition leading to cell cycle arrest and apoptosis, respectively.

Apoptosis_Pathway MDBM MDBM BAX BAX MDBM->BAX Binds & Activates Mitochondrion Mitochondrion BAX->Mitochondrion Forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for MDBM-induced apoptosis.

Phase 5: Functional Assays for MoA Confirmation

The final step is to use functional assays to confirm the proposed MoA and to compare the cellular outcomes with our alternative compounds.

Experimental Protocols
  • Caspase Activity Assay: A direct measure of the activity of executioner caspases like caspase-3, which are key mediators of apoptosis.[6][23][24][25][26]

  • Serotonin Uptake Assay: To demonstrate the specific activity of Sertraline and the lack thereof for MDBM and Staurosporine.[27][28][29][30]

Comparative Data Analysis (Hypothetical)

Caspase-3 Activity (Luminescence Units):

CompoundActivity (RLU)Fold Change vs. Vehicle
MDBM85,00017
Staurosporine95,00019
Sertraline5,5001.1
Vehicle5,0001

Serotonin Uptake (% Inhibition):

Compound% Inhibition
MDBM2%
Staurosporine5%
Sertraline98%
Vehicle0%
  • Interpretation: These functional assays provide the ultimate validation of our proposed MoA. MDBM and Staurosporine are potent inducers of caspase-3 activity, confirming their pro-apoptotic nature. In contrast, only Sertraline demonstrates significant inhibition of serotonin uptake, confirming its distinct MoA.

Conclusion

This comparative guide outlines a robust, multi-pronged strategy for elucidating and validating the mechanism of action of a novel compound, (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine. By systematically progressing from broad phenotypic screening to specific molecular and functional assays, and by continually comparing the experimental outcomes with well-characterized alternative compounds, researchers can build a comprehensive and validated understanding of a new molecule's biological activity. This rigorous approach is fundamental to advancing drug discovery and development, ensuring that promising new chemical entities can be progressed with a clear understanding of their therapeutic potential and potential liabilities.

References

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Affinity Selection Technologies for Hit Finding: Current State of the Art. (2022). YouTube. Retrieved from [Link]

  • Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102983.
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  • Park, S. J., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Cellular Biochemistry, 77(3), 407-416.
  • Hiemke, C., et al. (2011). Sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 21(7), 411-417.
  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 167-184.
  • Stark, R., et al. (2019). A Beginner's Guide to Analysis of RNA Sequencing Data. American Journal of Respiratory Cell and Molecular Biology, 61(5), 602–611.
  • Arora, R. C., & Meltzer, H. Y. (1981). A modified assay method for determining serotonin uptake in human platelets. Clinica Chimica Acta, 112(2), 225-233.
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Safety & Regulatory Compliance

Safety

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: Proper Disposal Procedures

Executive Summary Immediate Action: Do not dispose of down the drain. This compound is a secondary amine with potential aquatic toxicity and bioactivity.[1] Primary Disposal Method: High-temperature incineration via a li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary
  • Immediate Action: Do not dispose of down the drain. This compound is a secondary amine with potential aquatic toxicity and bioactivity.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Classification: Regulated Hazardous Waste (Organic Base).[1]

  • Spill Response: Neutralize with weak acid (citric/acetic) before absorption.[1]

Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste stream. This compound is a secondary amine featuring a benzodioxole (methylenedioxy) ring and a tolyl (methylbenzyl) group.[1]

Property Characteristic Implication for Disposal
Functional Group Secondary AmineBasic (pH > 7).[1][2] Incompatible with acids and oxidizers.[1]
Moiety 1,3-BenzodioxolePotential bioactivity/aquatic toxicity.[1][2] Must be incinerated.
Physical State Liquid (typically) or Low-Melting SolidRequires leak-proof, chemically resistant containment.[1][2]
Stability Air/Light SensitiveStore in amber vessels; minimize headspace to prevent oxidation.[1][2]

Key Hazards (Derived from Structural Analogs):

  • H314/H315: Causes severe skin burns and eye damage.[1][3]

  • H302: Harmful if swallowed.[1][3][4]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Waste Stream Classification & Segregation

Proper segregation is the single most critical step in laboratory safety.[1] Mixing this amine with incompatible streams (e.g., nitric acid, peroxides) can cause immediate fire or explosion.

RCRA Waste Codes (USA Context)

While this specific CAS is not P-listed or U-listed by name, it defaults to the following "Characteristic" codes based on its properties:

  • D002 (Corrosive): If the pH of the waste solution is

    
     12.5.[1]
    
  • D001 (Ignitable): If dissolved in a flammable solvent (e.g., MeOH, EtOH) with a flashpoint < 60°C.

Segregation Protocol
  • DO: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic" streams.

  • DON'T: Mix with "Acidic Aqueous" waste (exothermic reaction).[1]

  • DON'T: Mix with "Oxidizing Agents" (risk of N-oxide formation or ignition).[1]

Step-by-Step Disposal Protocols
Scenario A: Routine Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2]
  • Pre-requisite: Ensure the solvent matrix is compatible (e.g., Ethanol, DCM, Ethyl Acetate).

  • Step 1: Transfer liquid to a High-Density Polyethylene (HDPE) or amber glass waste container.[1]

  • Step 2: Label clearly: "Hazardous Waste - Organic Amine - (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine".[1][2]

  • Step 3: List all solvents present (e.g., "Contains 90% Dichloromethane").[1]

  • Step 4: Cap tightly.[1] Secondary containment is mandatory during storage.[1][5]

Scenario B: Solid Waste (Contaminated Silica, Filter Paper, PPE) [2]
  • Step 1: Place solid waste into a double-bagged polyethylene bag or a wide-mouth HDPE jar.[1][2]

  • Step 2: If the solid is reactive or strongly basic, dampen slightly with water and neutralize with dilute citric acid before sealing (to prevent fumes).

  • Step 3: Label as "Solid Hazardous Waste - Contaminated Debris".[1]

Scenario C: Spill Cleanup (The Self-Validating System)
  • Objective: Render the spill chemically neutral and physically contained before disposal.

  • Validation: You must prove the hazard is neutralized using pH indicators.[1]

Protocol:

  • Isolate: Evacuate immediate area. Don PPE (Nitrile gloves, lab coat, goggles).[6]

  • Contain: Surround the spill with absorbent socks or sand to prevent spreading.[1]

  • Neutralize (The Critical Step):

    • Apply a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) from the perimeter inward.[1]

    • Validation: Test the slurry with pH paper. The target is pH 6–8 . If pH > 9, add more acid.

  • Absorb: Once neutralized, cover with vermiculite or clay absorbent.[1][4]

  • Collect: Scoop into a hazardous waste bag.

  • Final Wash: Wipe the surface with soap and water.[1]

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for segregating this specific chemical waste.

WasteSegregation Start (1,3-Benzodioxol-5-ylmethyl) (4-methylbenzyl)amine Waste StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck BinC BIN C: Solid Hazardous Waste Solid->BinC Double Bag Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated BinA BIN A: Halogenated Organic Waste Halogenated->BinA Segregate BinB BIN B: Non-Halogenated Organic Waste NonHalogenated->BinB Segregate

Figure 1: Decision tree for segregating amine waste streams to ensure compatibility and regulatory compliance.

Environmental Rationale (Why Incineration?)

We prioritize High-Temperature Incineration (with scrubber systems) over all other methods for benzodioxole derivatives.[1]

  • Aquatic Toxicity: Benzodioxole rings are resistant to standard biodegradation in wastewater treatment plants.[1] Releasing them into drains poses a risk to aquatic ecosystems (bioaccumulation).[1]

  • Complete Destruction: Incineration ensures the complete breakdown of the amine and the methylenedioxy bridge, preventing the formation of toxic metabolites in the environment.[1]

References
  • National Research Council. (2011).[1][7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link][1][2]

  • American Chemical Society. (2023).[1][8] Identifying and Evaluating Hazards in Research Laboratories. [Link]

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